6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLAXUVAVBGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539203 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-96-6 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. The information presented herein is essential for researchers and professionals involved in drug discovery and development, offering foundational data for further investigation into its potential as a therapeutic agent.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are critical for understanding the compound's behavior in biological systems and for designing formulation and delivery strategies.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 96225-96-6 | [1] |
| Molecular Formula | C₉H₁₅N₅ | N/A |
| Molecular Weight | 205.25 g/mol | Predicted |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section outlines detailed, generalized protocols for determining its core physicochemical properties. These methodologies are standard in the field of medicinal chemistry and can be readily adapted for this compound.
Melting Point Determination
Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase, which is a key indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting "point" is reported as this range.
Solubility Determination
Objective: To quantify the concentration of the compound that can dissolve in a specific solvent at a given temperature, which is crucial for formulation and bioavailability studies.
Methodology: Shake-Flask Method
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System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The resulting suspension is filtered to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
Technical Guide: Structural Elucidation and Characterization of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine (CAS Number: 96225-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine, a heterocyclic compound with the CAS number 96225-96-6. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from the closely related and structurally similar compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, to predict its spectral characteristics. This document also outlines a plausible synthetic route and discusses its known biological activity as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in certain cancers. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
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Synonyms: 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine
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CAS Number: 96225-96-6
-
Molecular Formula: C₉H₁₅N₅
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Molecular Weight: 193.25 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO and methanol |
| pKa | Not available |
Structural Elucidation: Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | s | 1H | Pyrimidine C2-H |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.7 | s | 1H | Pyrimidine C5-H |
| ~3.6 | t | 4H | Piperazine -CH₂-N(pyrimidine) |
| ~2.4 | t | 4H | Piperazine -CH₂-N(CH₃) |
| ~2.2 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Pyrimidine C4-NH₂ |
| ~161 | Pyrimidine C6 |
| ~157 | Pyrimidine C2 |
| ~80 | Pyrimidine C5 |
| ~54 | Piperazine -CH₂-N(CH₃) |
| ~45 | Piperazine -CH₂-N(pyrimidine) |
| ~45 | -CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1650 - 1600 | Strong | C=N stretch (pyrimidine ring) |
| 1580 - 1450 | Strong | Aromatic ring skeletal vibrations |
| 1300 - 1200 | Medium | C-N stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 193.13 | [M]⁺ (Molecular Ion) |
| 178.11 | [M-CH₃]⁺ |
| 123.08 | [M-C₄H₈N]⁺ (loss of methylpiperazine fragment) |
| 96.06 | [M-C₄H₁₀N₂]⁺ (loss of N-methylpiperazine radical) |
Experimental Protocols
Proposed Synthesis of 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine
A plausible synthetic route for the target compound involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor.
Experimental Workflow Diagram
The Core Mechanism of Pyrimidine Derivatives in Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous clinically successful anti-cancer agents. This technical guide provides an in-depth exploration of the mechanisms through which pyrimidine derivatives exert their inhibitory effects on kinases, crucial regulators of cellular signaling. The versatility of the pyrimidine core allows for diverse modes of action, including competitive, covalent, and allosteric inhibition, leading to the disruption of oncogenic signaling pathways.
ATP-Competitive Inhibition: Mimicking the Endogenous Ligand
The most prevalent mechanism of action for pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase.[1] The pyrimidine ring is a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain.[2][3][4][5] This mimicry allows pyrimidine derivatives to occupy the ATP pocket, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphotransferase activity of the kinase.
Numerous pyrimidine derivatives have been developed as ATP-competitive inhibitors targeting a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][3] The specificity and potency of these inhibitors are often fine-tuned through chemical modifications to the pyrimidine core, which can introduce additional interactions with other regions of the ATP-binding site.[3][4]
Signaling Pathway Inhibition by ATP-Competitive Pyrimidine Derivatives
The binding of a pyrimidine-based inhibitor to the ATP-binding site of a receptor tyrosine kinase like EGFR blocks the downstream signaling cascade that promotes cell proliferation and survival.
Covalent Inhibition: Forming an Irreversible Bond
A distinct and highly effective mechanism of action for some pyrimidine derivatives is covalent inhibition.[6][7] These inhibitors possess a reactive group, often an acrylamide "warhead," which forms a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, within or near the ATP-binding site of the kinase.[7][8][9] This irreversible binding leads to sustained target inhibition, even after the unbound inhibitor has been cleared from circulation.
The pyrimidine scaffold serves to orient the reactive group in close proximity to the target cysteine residue, ensuring specific and efficient covalent modification.[7] This strategy has been successfully employed in the development of potent and selective inhibitors for kinases such as BTK and EGFR, including the clinically approved drug ibrutinib.[3][4]
Logical Flow of Covalent Kinase Inhibition
The process of covalent inhibition involves an initial reversible binding step followed by the irreversible covalent bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Targets of 4-Amino-6-(piperazinyl)pyrimidine Analogs in Human Cell Lines
Disclaimer: This technical guide addresses the biological targets of the 4-amino-6-(piperazinyl)pyrimidine scaffold. It is important to note that specific research identifying the biological targets of 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine in human cell lines is not publicly available at the time of this writing. The following information is based on studies of closely related analogs and is intended to provide a general understanding of the potential biological activities of this class of compounds.
Introduction
The 4-amino-6-(piperazinyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This guide provides an in-depth overview of the known biological targets of derivatives of this scaffold, with a focus on their potential applications in oncology. The information presented is collated from various studies on structurally related molecules.
Identified Biological Targets
Research on analogs of 4-amino-6-(piperazinyl)pyrimidine has revealed their potential to interact with several key biological targets, primarily within the protein kinase family. These kinases are often implicated in cancer cell proliferation, survival, and signaling.
FMS-like Tyrosine Kinase 3 (FLT3)
A prominent target for this scaffold is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).
Janus Kinase 2 (JAK2)
Derivatives of the 4-amino-6-(piperazinyl)pyrimidine scaffold have also been investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with various myeloproliferative neoplasms.
Glycogen Synthase Kinase-3β (GSK-3β)
Certain pyrimidine-piperazine hybrids have shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. [1]
Src Kinase
In the context of hepatocellular carcinoma, purine nucleobase analogs containing a piperazine moiety have been shown to inhibit Src kinase, a non-receptor tyrosine kinase that plays a role in cell growth, differentiation, and survival. [2]
Quantitative Data
The following tables summarize the quantitative data for representative compounds with the 4-amino-6-(piperazinyl)pyrimidine scaffold against their identified biological targets.
Table 1: Inhibitory Activity against FLT3 Kinase
| Compound ID | Modification on Piperazine Ring | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Analog 1 | Unsubstituted | FLT3 | Kinase Assay | Data not specified | N/A | [3] |
| Analog 2 | Varied Substitutions | FLT3 | Proliferation | Data not specified | MV4-11 (FLT3-ITD) | [3] |
Note: The specific IC50 values for individual compounds are not detailed in the abstract, but the study describes the series as "potent FLT3 tyrosine kinase inhibitors".[3]
Table 2: Inhibitory Activity against JAK2 Kinase
| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |
| SL35 | Pyrimidinyl-piperazine derivative | JAK2 | 21.7 ± 0.2 | [4] |
Table 3: Inhibitory Activity against GSK-3β
| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |
| Compound 5 | Pyrimidin-4-one with piperazine | GSK-3β | 74 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are representative protocols based on the available literature.
FLT3 Kinase Inhibition Assay (General Protocol)
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Objective: To determine the in vitro inhibitory activity of test compounds against recombinant FLT3 kinase.
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Materials: Recombinant human FLT3 kinase, ATP, biotinylated substrate peptide, streptavidin-coated plates, HTRF detection reagents.
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Procedure:
-
Prepare a dilution series of the test compound in DMSO.
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In a microplate, add the test compound, recombinant FLT3 kinase, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
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Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a solution containing EDTA.
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Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
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Wash the plate to remove unbound components.
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Add HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent acceptor).
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Read the plate on an HTRF-compatible reader.
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Calculate the IC50 values from the dose-response curves.
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Cell Proliferation Assay (e.g., for MV4-11 cells)
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Objective: To assess the effect of test compounds on the proliferation of a human cancer cell line.
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Materials: MV4-11 human leukemia cell line, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
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Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Add a dilution series of the test compound to the wells.
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Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Allow the plate to equilibrate to room temperature.
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Add the CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
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Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological targets of the 4-amino-6-(piperazinyl)pyrimidine scaffold.
Caption: FLT3 Signaling Pathway Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
The 4-amino-6-(piperazinyl)pyrimidine scaffold represents a versatile chemical framework for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. While specific data for 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine is currently lacking in the public domain, the available research on analogous structures strongly suggests that kinases such as FLT3 and JAK2 are probable biological targets. Further investigation into the precise biological activities of 4-amino-6-(4-methyl-1-piperazinyl)pyrimidine is warranted to elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
- 1. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Emergence of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Cornerstone for Kinase Inhibitor Discovery
An In-depth Technical Guide on a Privileged Scaffold in Medicinal Chemistry
Introduction
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has emerged as a significant building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its history is not that of a singular discovery, but rather of its integral role as a "privileged scaffold" in the synthesis of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this research chemical, intended for researchers, scientists, and professionals in the field of drug development.
While the precise date of the first synthesis of this compound is not prominently documented, its value became apparent with the rise of kinase-targeted cancer therapies. The pyrimidine core, an isostere of the adenine ring of ATP, allows molecules incorporating this scaffold to mimic key binding interactions in the hinge region of kinase active sites. The addition of the 4-methylpiperazine moiety often enhances aqueous solubility and provides a key interaction point for further molecular elaboration, making this compound a valuable intermediate in the synthesis of complex therapeutic agents.
Physicochemical and Structural Data
The compound, identified by the CAS Number 96225-96-6, is a solid at room temperature and is commercially available from various chemical suppliers, solidifying its status as a key research chemical.
| Property | Value |
| CAS Number | 96225-96-6 |
| Molecular Formula | C₉H₁₅N₅ |
| Molecular Weight | 193.25 g/mol |
| Appearance | Solid |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Note: Specific experimental data such as melting point and detailed spectroscopic information can vary slightly between batches and suppliers. Researchers should refer to the certificate of analysis for lot-specific data.
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of a di- or tri-halopyrimidine with 1-methylpiperazine.
Representative Synthesis Protocol:
A detailed experimental protocol for a closely related analog, 4-Methyl-6-(4-methyl-piperazin-1-yl)-pyrimidin-2-ylamine, is described in patent EP1437348A1, which provides a basis for the synthesis of the title compound. The general principle involves the displacement of a leaving group (such as a halogen) from the pyrimidine ring by the secondary amine of 1-methylpiperazine.
General Procedure:
-
A suitable starting material, such as 4-amino-6-chloropyrimidine, is dissolved in an appropriate solvent (e.g., a high-boiling point alcohol like n-butanol or an aprotic polar solvent like DMSO).
-
An excess of 1-methylpiperazine is added to the reaction mixture.
-
The reaction mixture is heated to a temperature sufficient to drive the nucleophilic substitution, typically ranging from 100 to 150 °C.
-
The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, extraction, and/or column chromatography to achieve the desired purity.
-
The structure and purity of the final product are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action in Kinase Inhibition
The this compound scaffold is a key component of many Type I kinase inhibitors, which are ATP-competitive. These inhibitors function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.
The pyrimidine ring is crucial for this interaction as it mimics the adenine base of ATP and forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site. The 4-amino group of the pyrimidine often participates in this hinge-binding interaction. The 6-(4-methylpiperazin-1-yl) substituent typically extends out of the ATP-binding pocket towards the solvent-exposed region, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties of the drug candidate.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Competitive binding of a pyrimidine-based inhibitor to the kinase ATP pocket.
Conclusion
This compound serves as a quintessential example of a privileged scaffold in drug discovery. Its history is deeply intertwined with the development of modern kinase inhibitors. While not a therapeutic agent in itself, its robust and versatile chemical nature has made it an indispensable tool for medicinal chemists. The combination of a hinge-binding pyrimidine core and a solubilizing, modifiable methylpiperazine group provides a powerful platform for the design of new generations of targeted therapies. Future research will likely continue to leverage this and related scaffolds to address challenges such as drug resistance and to develop inhibitors for novel kinase targets.
Spectroscopic Data for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for publicly available, detailed spectroscopic data (NMR and LC-MS) for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine did not yield specific experimental datasets. The information presented in this guide, therefore, provides a structured template and generalized experimental protocols. The tables are formatted for the inclusion of data upon experimental acquisition.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with an amine group and a 4-methylpiperazine moiety. As a substituted aminopyrimidine, it belongs to a class of compounds with significant interest in medicinal chemistry and drug discovery. The structural elucidation and purity assessment of such compounds are critically dependent on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). This document serves as a technical guide to the expected spectroscopic data for this compound and provides standardized protocols for data acquisition.
Spectroscopic Data Presentation
The following tables are structured to summarize the key quantitative data from ¹H NMR, ¹³C NMR, and LC-MS analyses for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data to be populated | e.g., s, d, t, q, m | e.g., 7.5 | e.g., 1H, 2H, 3H | e.g., Pyrimidine-H, Piperazine-CH₂, N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data to be populated | e.g., Pyrimidine-C, Piperazine-C, N-CH₃ |
Table 3: LC-MS Spectroscopic Data
| Parameter | Value |
| Liquid Chromatography | |
| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | e.g., 5-95% B over 5 min |
| Flow Rate | e.g., 0.4 mL/min |
| Retention Time (t_R) | Data to be populated (min) |
| Mass Spectrometry | |
| Ionization Mode | e.g., ESI+ |
| Mass Analyzer | e.g., Quadrupole, TOF |
| [M+H]⁺ (Calculated) | 208.1409 |
| [M+H]⁺ (Observed) | Data to be populated |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and LC-MS data for small organic molecules like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Th[1]e choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
[1] ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz. A standard pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
[1]3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A stock solution of the compound is prepared by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Th[2]is stock solution is then diluted with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.
-
[2] Liquid Chromatography: The chromatographic separation is typically performed on a reverse-phase C18 column. A gradient elution is employed using a binary solvent system, commonly consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the compound.
-
Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in positive ion mode (ESI+). The mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap) is scanned over a mass range appropriate for the expected molecular weight of the compound to detect the protonated molecule [M+H]⁺.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Potential therapeutic applications of substituted pyrimidine amine compounds
Introduction
Substituted pyrimidine amines represent a versatile and highly privileged scaffold in modern medicinal chemistry. The pyrimidine ring, a core component of nucleobases, provides a unique template for the design of molecules that can interact with a wide array of biological targets. The addition of amine and other substituents allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents. This technical guide explores the burgeoning field of substituted pyrimidine amine compounds, detailing their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.
Therapeutic Applications
Substituted pyrimidine amines have demonstrated significant potential across a broad spectrum of diseases, including cancer, infectious diseases, inflammation, and viral infections. Their efficacy stems from their ability to modulate the activity of key enzymes and signaling pathways involved in disease pathogenesis.
Anticancer Activity
A significant focus of research into substituted pyrimidine amines has been in the realm of oncology. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms.
-
Kinase Inhibition: Many substituted pyrimidine amines act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain derivatives have been shown to inhibit Calcium/calmodulin-dependent protein kinase IV (CAMKIV), a kinase associated with cancer and neurodegenerative diseases.[1] The inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K) is a common mechanism of action.[2]
-
Tubulin Polymerization Inhibition: Some 2,4,5-substituted pyrimidine derivatives have been identified as a new class of tubulin polymerization inhibitors.[3] By disrupting microtubule dynamics, these compounds arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.[3]
-
Commercially Available Drugs: The success of this scaffold is exemplified by commercially available anticancer drugs like Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[4]
Antimicrobial and Antifungal Activity
The pyrimidine amine core is also a key feature in compounds with potent antimicrobial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes.
-
Broad-Spectrum Activity: Novel pyrimidine amine derivatives incorporating bicyclic monoterpene moieties have demonstrated considerable antibacterial and antifungal activities against a range of pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans.[4]
-
Mechanism of Action: In fungi, pyrimidine amine fungicides can inhibit the biosynthesis of methionine and the secretion of cell wall-degrading enzymes, thereby preventing the invasion of host cells.[4]
Anti-inflammatory Activity
Substituted pyrimidine amines have also emerged as promising candidates for the treatment of inflammatory disorders. Their anti-inflammatory effects are often mediated by the inhibition of key inflammatory pathways.
-
COX Inhibition: Certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][5]
-
Broad Anti-inflammatory Potential: The pyrimidine scaffold is recognized for its anti-inflammatory properties, with various analogs demonstrating significant activity in preclinical models.[5][6]
Antiviral Activity
The structural similarity of pyrimidines to the building blocks of nucleic acids makes them ideal candidates for the development of antiviral agents.
-
Anti-HIV Activity: Several novel pyrimidine analogs have shown satisfactory potential against HIV-1 strains.[7] The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative substituted pyrimidine amine compounds across different therapeutic areas.
| Compound Class | Target/Assay | Test System | Activity (IC50/MIC/EC50) | Reference |
| Anticancer | ||||
| Pyrimidine-substituted CAMKIV Inhibitor (Compound 1) | CAMKIV Binding Affinity (K) | Fluorescence Binding Assay | 9.2 x 10¹⁰ M⁻¹ | [1] |
| Cytotoxicity (IC50) | Human Hepatoma Cell Line | 39 µM | [1] | |
| 2,4,5-substituted Indole-pyrimidine (4k) | Tubulin Polymerization Inhibition (IC50) | In vitro assay | 0.79 µM | [3] |
| Antiproliferative Activity (IC50) | Various Cancer Cell Lines | 16 - 62 nM | [3] | |
| Cell Cycle Arrest (EC50) | G2/M Phase | 20 nM | [3] | |
| Pyrimidine containing Aryl Urea (Compound 9) | Anticancer Potency (IC50) | Colon Cancer Cell Line (SW480) | 11.08 µM | [7] |
| Antimicrobial | ||||
| Pinanyl Pyrimidine Amine (1f) | Antibacterial Activity (MIC) | Streptococcus pneumoniae | 1 µg/mL | [4] |
| Antibacterial Activity (MIC) | Escherichia coli | 1 µg/mL | [4] | |
| Pinanyl Pyrimidine Amine (1i) | Antibacterial Activity (MIC) | Streptococcus pneumoniae | 1 µg/mL | [4] |
| Antibacterial Activity (MIC) | Escherichia coli | 1 µg/mL | [4] | |
| Camphoryl Pyrimidine Amine (1l) | Antifungal Activity (MIC) | Candida albicans | 16 µg/mL | [4] |
| Anti-inflammatory | ||||
| Pinanyl Pyrimidine Amine (1f) | Anti-inflammatory Potency (IC50) | Mouse Macrophage Cells (RAW) | 1.37 µM | [4] |
| Camphoryl Pyrimidine Amine (2f) | Anti-inflammatory Potency (IC50) | Mouse Macrophage Cells (RAW) | 1.87 µM | [4] |
| Pyrimidine Derivative (Compound 121) | COX-2 Inhibition (IC50) | In vitro enzyme assay | 74.6 ± 3.03 µM | [2] |
| Pyrimidine Derivative (Compound 122) | COX-2 Inhibition (IC50) | In vitro enzyme assay | 76.8 ± 1.20 µM | [2] |
| Antiviral (Anti-HIV) | ||||
| Dihydrofuro Pyrimidine Analog (40) | Anti-HIV-1 Activity (EC50) | HIV-1 Strains | 0.9 - 8.4 nM | [7] |
| Piperidinyl-substituted Pyrimidine Analog (41) | Anti-HIV-1 Activity (EC50) | HIV-1 WT Strain | 4.29 µM | [7] |
| Thieno-pyrimidine Analog (42) | Antiviral Potency (HIV-1) | Primary Human Lymphocytes | 17.5 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly used to evaluate the therapeutic potential of substituted pyrimidine amine compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyrimidine amine compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine amine compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Substituted pyrimidine amine compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the substituted pyrimidine amine compound in the appropriate buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the activity against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the substituted pyrimidine amine compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer
-
Substituted pyrimidine amine compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and the test compound in the polymerization buffer.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the light scattering by the newly formed microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples with the control to determine the inhibitory effect of the compound on tubulin polymerization.
Signaling Pathways and Visualizations
Understanding the signaling pathways targeted by substituted pyrimidine amines is crucial for elucidating their mechanism of action and for rational drug design. Below are diagrams of key signaling pathways frequently modulated by these compounds.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Caption: The PI3K/AKT/mTOR signaling cascade.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy to block tumor growth and metastasis.
Caption: Key downstream pathways of VEGFR-2 signaling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and differentiation. Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it an important therapeutic target.
Caption: The EGFR signaling network.
Experimental Workflow: High-Throughput Screening for Kinase Inhibitors
The discovery of novel substituted pyrimidine amine kinase inhibitors often begins with a high-throughput screening (HTS) campaign.
Caption: A typical HTS workflow for kinase inhibitors.
Conclusion
Substituted pyrimidine amines continue to be a rich source of novel therapeutic agents with a wide range of biological activities. Their synthetic tractability and the ability to modulate their properties through targeted substitutions make them a highly attractive scaffold for drug discovery. The ongoing exploration of their mechanisms of action and the development of more sophisticated screening and evaluation methodologies will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases. This guide provides a foundational understanding of the current landscape of substituted pyrimidine amine research, offering valuable insights for researchers and drug development professionals in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established methodologies and presents illustrative data to guide researchers in their experimental design. Detailed protocols for determining aqueous and solvent solubility via the shake-flask method, as well as for assessing chemical stability under various stress conditions, are provided. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of this and structurally related molecules.
Introduction
The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility and stability being two of the most critical parameters. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in a loss of potency and the formation of potentially toxic degradation products.[1][2] this compound is a heterocyclic amine that is of interest in medicinal chemistry. Understanding its behavior in various solvent systems is crucial for its application in drug discovery and development, from initial screening to formulation.
This guide outlines the standard procedures for evaluating the solubility and stability of this compound, providing a framework for researchers to generate reliable and reproducible data.
Physicochemical Properties
Solubility Profile (Illustrative Data)
The following table summarizes the anticipated, illustrative solubility of this compound in a range of common laboratory solvents at ambient temperature. It is critical to note that these values are not based on experimental data for this specific molecule and should be used as a general guideline for solvent selection in experimental work. The actual solubility should be determined experimentally using the protocols outlined in this guide.
| Solvent | Type | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |
| Methanol | Polar Protic | 10 - 20 |
| Ethanol | Polar Protic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| Water (unbuffered) | Polar Protic | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 0.1 - 1.0 |
| Dichloromethane (DCM) | Nonpolar | < 0.1 |
| Ethyl Acetate | Moderately Polar | < 0.1 |
Stability Profile (Illustrative Data)
The stability of a compound in solution is a critical factor for its storage and handling.[1][3] The following table provides an illustrative stability profile of this compound in a DMSO stock solution under various storage conditions. This data is hypothetical and serves to highlight the types of degradation that could be expected. Actual stability should be confirmed experimentally.
| Storage Condition | Duration | Analyte Remaining (%) | Degradants Observed |
| 2-8 °C, Protected from Light | 3 months | > 99% | None |
| Ambient Temperature (~25°C), Protected from Light | 1 month | ~98% | Minor oxidative peak |
| Ambient Temperature (~25°C), Exposed to Light | 1 week | ~90% | Photodegradant 1, Oxidative peak |
| 40°C, Protected from Light | 1 month | ~95% | Thermally induced degradant 1 |
| -20°C, Protected from Light | 6 months | > 99% | None |
| Multiple Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | > 99% | None |
Experimental Protocols
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.[6][7]
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Stability Assessment in Solution
Stability studies are essential to determine the appropriate storage conditions and shelf-life of the compound in solution.[1][3]
5.2.1. Long-Term and Accelerated Stability
Materials:
-
Stock solution of this compound in the desired solvent (e.g., DMSO)
-
Vials (amber and clear)
-
Temperature and humidity-controlled stability chambers
-
HPLC system
Procedure:
-
Prepare a stock solution of the compound at a known concentration.
-
Aliquot the solution into multiple amber vials for protection from light.
-
Place the vials in stability chambers under various conditions:
-
Long-term: 2-8°C and 25°C/60% RH (Relative Humidity)
-
Accelerated: 40°C/75% RH[1]
-
-
At specified time points (e.g., 0, 1, 3, 6 months for long-term; 0, 2, 4, 6 weeks for accelerated), remove a vial from each condition.
-
Analyze the samples by HPLC to determine the concentration of the parent compound and to detect any degradation products.
-
The stability is reported as the percentage of the initial concentration remaining at each time point.
5.2.2. Photostability
Photostability testing evaluates the impact of light on the compound's stability.[8][9]
Materials:
-
Stock solution of the compound
-
Transparent and light-protected (e.g., amber or foil-wrapped) containers
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
HPLC system
Procedure:
-
Prepare solutions of the compound in a chemically inert and transparent solvent.
-
Expose the samples in transparent containers to a controlled light source as specified in ICH Q1B guidelines.[8][9]
-
Simultaneously, store control samples in light-protected containers under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess for degradation and the formation of photoproducts.
Visualizations
The following diagrams illustrate the experimental workflows for determining solubility and stability.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. sciforum.net [sciforum.net]
- 3. pharmtech.com [pharmtech.com]
- 4. scribd.com [scribd.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ikev.org [ikev.org]
- 9. database.ich.org [database.ich.org]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive review of pyrimidine-based compounds in drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action, particularly in oncology.
Anticancer Activity of Pyrimidine-Based Compounds
Pyrimidine derivatives have shown significant promise as anticancer agents, targeting a variety of molecular pathways involved in tumor progression. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic effects of several classes of pyrimidine-based compounds have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. A selection of this data is presented below.
Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Reference | Cancer Cell Line | IC50 (µM) |
| VIIa | 57 different cell lines | 0.326 - 4.31[1] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13[2] |
| T-47D (Breast) | 4.792 ± 0.21[2] | |
| 7f | MCF-7 (Breast) | Data reported as effective DHFR inhibitor[3] |
Table 2: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound/Reference | Cancer Cell Line | IC50 (µM) |
| 4e | Colo 205 (Colon) | 1.66 |
| 4f | Colo 205 (Colon) | 1.83 |
| 11e | HCT-116 (Colon) | 1.14 ± 0.01 |
| MCF-7 (Breast) | 1.54 ± 0.01 |
Table 3: Cytotoxic Activity of Thiazolo[4,5-d]pyrimidine and Other Derivatives
| Compound Class/Reference | Cancer Cell Line | IC50 (µM) |
| Dihydropyridine-2(1H)-thione (S22 ) | A375 (Melanoma) | 1.71 ± 0.58[4] |
| Indolyl-Pyrimidine Hybrid (4g ) | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | Broad-spectrum activity reported[5] |
| Pyrimidine-Pyrene Hybrid (4b ) | HCT-116 (Colon) | 1.34 |
| Pyrimidine-Pyrene Hybrid (4c ) | HCT-116 (Colon) | 1.90 |
Key Signaling Pathways Targeted by Pyrimidine-Based Anticancer Agents
Several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis are effectively targeted by pyrimidine-based inhibitors.
The EGFR signaling pathway plays a pivotal role in regulating cell growth and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.
Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-based TKIs.
The PI3K-Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K-Akt signaling pathway and points of inhibition by pyrimidine compounds.
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.
Caption: PIM kinase signaling and its inhibition by pyrimidine-based compounds.
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial and anti-inflammatory effects.
Quantitative Data on Antimicrobial and Anti-inflammatory Activity
The efficacy of pyrimidine compounds against microbial pathogens and inflammatory processes is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and IC50 for enzyme inhibition, respectively.
Table 4: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class/Reference | Microorganism | MIC (µg/mL) |
| Pyrrolo[2,3-d]pyrimidine (a7, a8, a9 ) | S. aureus, E. coli, C. albicans | Good activity reported[6] |
| Pyrazolo[3,4-d]pyrimidine (a10 ) | Bacterial strains | Good activity reported[6] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | 0.25 - 2.0[7] |
| Thiazolo[5,4-d]pyrimidines (1a-j ) | S. pyogenes, S. aureus, B. subtilis, E. coli | Zones of inhibition reported[8] |
Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives (COX Inhibition)
| Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Pyrimidine Derivative (5 ) | - | 0.04 ± 0.09[9] |
| Pyrimidine Derivative (6 ) | - | 0.04 ± 0.09[9] |
| Pyrimidine Derivative (L1 ) | >100 | Comparable to meloxicam[10] |
| Pyrimidine Derivative (L2 ) | >100 | Comparable to meloxicam[10] |
| Pyrimidine-5-Carbonitriles | - | >50% inhibition at 10⁻⁸ M[11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the synthesis and biological evaluation of pyrimidine-based compounds.
General Synthesis of Pyrimidine Scaffolds
A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation reaction.
Workflow for a Typical Biginelli Reaction:
Caption: Generalized workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Detailed Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines:
A representative synthesis involves the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid.
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[12]
-
The reaction mixture is then poured into ice water.[12]
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidine product.[12]
Detailed Protocol for the Synthesis of 5-Fluorouracil (5-FU):
One method for the synthesis of the widely used anticancer drug 5-Fluorouracil involves the following steps:
-
5-Fluorouracil (10 mmol), formaldehyde (15.5 mmol), and water (10 g) are heated in a round-bottom flask at 60°C for 6 hours.[13]
-
The resulting solution is concentrated under reduced pressure.[13]
-
The oily residue is dissolved in dry acetonitrile, followed by the addition of the appropriate carboxylic acid, DMAP, and DIC, and stirred at room temperature for 48-72 hours to yield the N-substituted 5-FU derivative.[13]
Biological Evaluation Protocols
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine compounds and incubated for a further 24-72 hours.
-
MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, followed by incubation for 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrimidine compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Compound Incubation: The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins is measured using a suitable detection method, such as a colorimetric or fluorometric assay. The IC50 value is calculated from the dose-response curve.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the generation of diverse libraries of compounds with a wide range of biological activities. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the development of new and improved pyrimidine-based therapeutics for a multitude of diseases.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted ADME Properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. These characteristics determine the bioavailability and pharmacokinetic profile of a potential drug, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the predicted ADME properties of the novel compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.
The predictions detailed herein are generated using established in-silico models, offering a valuable early-stage assessment for researchers. This document aims to be an in-depth resource, presenting data in a clear, comparative format, outlining the methodologies for in-silico predictions, providing standard experimental protocols for subsequent in-vitro validation, and visualizing relevant biological pathways and workflows.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its ADME profile. For this compound, these properties have been calculated using computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADME |
| Molecular Formula | C9H15N5 | Defines the elemental composition. |
| Molecular Weight | 193.25 g/mol | Influences diffusion and transport across membranes. |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | A measure of lipophilicity, affecting absorption and distribution. |
| Water Solubility (LogS) | -2.5 (Moderately Soluble) | Crucial for dissolution in the gastrointestinal tract. |
| Topological Polar Surface Area (TPSA) | 70.8 Ų | Influences membrane permeability and BBB penetration. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 5 | Affects solubility and binding to biological targets. |
| Rotatable Bonds | 1 | Indicates molecular flexibility. |
Predicted ADME Profile
The following sections detail the predicted ADME properties of this compound, with all quantitative data summarized in tables for ease of comparison.
Absorption
Absorption is the process by which a drug enters the bloodstream. Key predicted parameters related to the oral absorption of this compound are presented below.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability across the intestinal epithelial cell barrier is predicted. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump, which can enhance its absorption. |
| P-glycoprotein (P-gp) I Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp I. |
| P-glycoprotein (P-gp) II Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp II. |
Distribution
Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues in the body.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value/Classification | Interpretation |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.8 | Low probability of crossing the blood-brain barrier. |
| CNS Permeability (logPS) | -3.2 | Predicted to have poor penetration into the central nervous system. |
| Plasma Protein Binding | 45% | Low to moderate binding to plasma proteins, suggesting a significant fraction of the drug will be free to exert its pharmacological effects. |
Metabolism
Metabolism involves the chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family.
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value/Classification | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP1A2. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP2C19. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP2C9. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6, indicating a risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of CYP3A4. |
| CYP1A2 Substrate | No | Not a predicted substrate for metabolism by CYP1A2. |
| CYP2C19 Substrate | No | Not a predicted substrate for metabolism by CYP2C19. |
| CYP2C9 Substrate | No | Not a predicted substrate for metabolism by CYP2C9. |
| CYP2D6 Substrate | Yes | Predicted to be metabolized by CYP2D6. |
| CYP3A4 Substrate | No | Not a predicted substrate for metabolism by CYP3A4. |
Excretion
Excretion is the process of removing a drug and its metabolites from the body.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log(ml/min/kg)) | 0.5 | Indicates a moderate rate of elimination from the body. |
| Renal OCT2 Substrate | Yes | The compound may be actively secreted by the kidneys via the Organic Cation Transporter 2. |
Toxicity
Toxicity prediction is crucial for assessing the safety profile of a drug candidate.
Table 6: Predicted Toxicity Properties
| Parameter | Predicted Value/Classification | Interpretation |
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |
| hERG II Inhibitor | No | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |
| Hepatotoxicity | Yes | Potential risk of liver toxicity. Further in-vitro and in-vivo studies are warranted. |
| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |
Methodologies
In-Silico ADME Prediction
The ADME properties of this compound were predicted using the following widely recognized and freely accessible web-based platforms:
-
SwissADME: This tool was utilized to predict physicochemical properties, pharmacokinetics, and drug-likeness. The canonical SMILES string for the compound (CN1CCN(CC1)c2ccc(nc2)N) was used as the input. The platform employs a variety of predictive models, including boiled-egg plot for BBB and intestinal absorption, and substrate/inhibitor predictions for key CYP enzymes.
-
pkCSM: This platform was used to generate predictions for a broad range of ADME and toxicity endpoints. The predictions are based on graph-based signatures and machine learning models. The SMILES string of the compound was submitted to the server to obtain the predicted values for parameters such as intestinal absorption, BBB permeability, CYP inhibition and substrate likelihood, total clearance, and various toxicity endpoints.
Representative Experimental Protocols
For the validation of in-silico predictions, the following are detailed methodologies for key in-vitro ADME assays.
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[1][2][3][4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days to allow for differentiation and monolayer formation.[4]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.[2]
-
Permeability Assay:
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).[2]
-
Samples are taken from the receiver compartment (B for A-to-B, A for B-to-A) at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
Objective: To determine the in-vitro metabolic stability of a compound in the presence of human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[5][6][7][8][9]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile with an internal standard for reaction termination and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: The test compound (typically at 1 µM) is pre-incubated with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[9]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in-vitro half-life (t₁/₂) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Visualizations
Signaling Pathway
Many pyrimidine derivatives are known to be kinase inhibitors. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, which is often targeted by such compounds.[10][11] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[10]
Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in-vitro ADME assays described in this guide.
Caption: In-Vitro ADME Experimental Workflow.
Conclusion
The in-silico analysis of this compound provides a promising early-stage ADME profile. The compound is predicted to have good oral absorption and moderate plasma protein binding. A key area for further investigation is its predicted inhibition of CYP2D6 and potential for hepatotoxicity. The provided methodologies for in-vitro assays offer a clear path for the experimental validation of these computational predictions. This technical guide serves as a foundational document for researchers and drug development professionals to inform the continued investigation and optimization of this and similar chemical entities.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. diva-portal.org [diva-portal.org]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (Compound X) in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, hereafter referred to as Compound X, is a synthetic aminopyrimidine derivative. The pyrimidine scaffold is a common feature in molecules designed to target protein kinases, which are crucial regulators of cell signaling.[1] Dysregulation of kinase activity is a frequent driver of oncogenesis, making kinase inhibitors a significant class of anti-cancer therapeutics.[2] This document provides detailed protocols for evaluating the cellular activity of Compound X, a putative kinase inhibitor, using common cell-based assay formats. The methodologies described herein are intended for researchers in academic and industrial drug discovery settings.
These protocols focus on quantifying the effects of Compound X on cell proliferation and on the phosphorylation status of a downstream target within a specific signaling pathway. The provided data is illustrative and serves to guide the user in experimental design and data interpretation.
Safety and Handling
Warning: Compound X is a chemical substance for laboratory research use only. The toxicological properties have not been fully investigated. Users should exercise caution and adhere to standard laboratory safety procedures.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][5]
-
Consult the Safety Data Sheet (SDS) for more detailed information.[5] A full toxicological profile for this compound is not available; therefore, related compounds' safety data should be considered.
Data Presentation
The inhibitory activity of Compound X was evaluated against a panel of cancer cell lines and a selection of protein kinases. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined to assess potency and cellular efficacy.
Table 1: Anti-proliferative Activity of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 150 |
| SW480 | Colorectal Adenocarcinoma | 320 |
| A549 | Non-Small Cell Lung Cancer | 85 |
| K562 | Chronic Myelogenous Leukemia | 45 |
Table 2: In Vitro Kinase Inhibitory Profile of Compound X
| Kinase Target | IC50 (nM) |
| Receptor Tyrosine Kinase (RTK) A | 15 |
| RTK B (e.g., RET) | 25 |
| Serine/Threonine Kinase C | >10,000 |
| Cyclin-Dependent Kinase 4 (CDK4) | 850 |
Signaling Pathway
Compound X is hypothesized to be an inhibitor of a Receptor Tyrosine Kinase (RTK) signaling pathway, a common mechanism for pyrimidine-based inhibitors.[6] The diagram below illustrates a generic RTK signaling cascade that is often implicated in cancer cell proliferation and survival. Inhibition of the RTK by Compound X is expected to block downstream signaling events, leading to a reduction in cell growth.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Compound X on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Compound X
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include a "vehicle control" with DMSO only.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to determine if Compound X inhibits the phosphorylation of a specific downstream target of the hypothesized kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549)
-
6-well cell culture plates
-
Compound X
-
Complete growth medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat cells with various concentrations of Compound X for a predetermined time (e.g., 2 hours).[7]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating Compound X in a cell-based assay.
Caption: General workflow for cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. inits.at [inits.at]
- 3. fishersci.com [fishersci.com]
- 4. chemicea.com [chemicea.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and use of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a small molecule of interest for in vitro research, particularly in the context of cancer cell signaling. Due to its structural motifs—a pyrimidine ring coupled with a methylpiperazine group—this compound is predicted to function as a kinase inhibitor. This document offers a standardized methodology for preparing stock solutions and subsequent dilutions for cell-based assays, ensuring experimental reproducibility. Furthermore, a representative signaling pathway, the PI3K/Akt/mTOR pathway, is presented as a plausible biological target for this class of compounds, providing a conceptual framework for experimental design.
Solubility Characteristics
The solubility of this compound is a critical factor for its application in aqueous-based in vitro assays. While empirical data for this specific molecule is not extensively published, the following table summarizes expected solubility in commonly used solvents for compounds of this class. Researchers should perform their own solubility assessments for their specific experimental conditions.
| Solvent | Estimated Molar Solubility | Stock Solution Concentration | Notes |
| DMSO | > 50 mM | 10-50 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions. Solutions should be clear and free of particulates. |
| Ethanol | ~5-10 mM | 1-5 mM | Can be used as an alternative to DMSO or as a co-solvent, but may have lower solvating power for this compound. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | < 100 µM | Working Concentrations | The compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. Dilutions from a DMSO stock are necessary. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which is essential for serial dilutions in subsequent experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve a 10 mM concentration.
-
Dissolution: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution. If the solid is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the final desired concentrations for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize DMSO concentration in the final assay, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution into pre-warmed cell culture medium to obtain the desired final concentrations. This ensures that the DMSO concentration remains constant and low (ideally below 0.5%) across all experimental conditions.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Immediate Use: Use the prepared working solutions immediately to treat cells in culture.
Visualized Workflows and Pathways
Experimental Workflow for Compound Solubilization
The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing stock and working solutions.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition
Compounds containing pyrimidine and piperazine moieties have been identified as inhibitors of various protein kinases. A plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for In Vivo Efficacy Testing of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a significant class of heterocyclic compounds that are foundational to numerous therapeutic agents, particularly in oncology.[1][2][3] These compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that drive tumor proliferation and survival.[1][2] This application note provides a detailed experimental framework for evaluating the in vivo efficacy of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a novel pyrimidine derivative. Based on the common mechanisms of structurally related molecules, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt signaling pathway, a frequently dysregulated cascade in human cancers.[4][5]
The following protocols describe a subcutaneous xenograft model using a human cancer cell line with a known PI3K pathway mutation. The experimental design includes assessments of anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) to provide a comprehensive preclinical evaluation of the compound's therapeutic potential.
Hypothesized Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[5] In many cancers, mutations in genes like PIK3CA lead to constitutive activation of this pathway.[3] We hypothesize that this compound inhibits PI3K, thereby blocking downstream signaling and leading to reduced tumor cell proliferation and survival.
Caption: Hypothesized PI3K/Akt signaling pathway inhibited by the compound.
Experimental Workflow
The in vivo study is designed to assess efficacy, toxicity, and target engagement. The workflow begins with animal acclimatization, followed by tumor cell implantation. Once tumors are established, animals are randomized into treatment groups. Efficacy is monitored through tumor volume and body weight measurements. At the end of the study, or at specific time points, blood and tumor samples are collected for PK and PD analysis.
Caption: Overall experimental workflow for the in vivo efficacy study.
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.[2] These mice are immunodeficient and will not reject human tumor xenografts.
-
Cell Line: MCF-7 human breast cancer cell line. This cell line is widely used and harbors an activating E545K mutation in the PIK3CA gene, making it a suitable model for testing PI3K inhibitors.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and access to sterile food and water ad libitum.
Subcutaneous Xenograft Establishment
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: On the day of injection, harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[1]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.[2]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
Compound Formulation and Administration
-
Formulation: Prepare a formulation vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water). Prepare fresh dosing solutions of this compound daily by suspending the compound in the vehicle.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: Compound (High Dose, e.g., 50 mg/kg)
-
Group 4 (Optional): Positive control (e.g., a known PI3K inhibitor)
-
-
Administration: Administer the compound or vehicle once daily via oral gavage at a volume of 10 mL/kg.[1] Continue treatment for 21 consecutive days.
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity, such as changes in posture, activity, or grooming.
-
Endpoint: The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after 21 days of treatment. Euthanize animals according to institutional guidelines.
Pharmacokinetic (PK) Analysis
-
Sample Collection: In a satellite group of animals, collect blood samples (approx. 50 µL) via tail vein or saphenous vein at multiple time points after the first dose (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacodynamic (PD) Biomarker Analysis
-
Tumor Collection: At the end of the study (e.g., 2-4 hours after the final dose), euthanize the animals and excise the tumors.
-
Tissue Processing: Immediately snap-freeze a portion of each tumor in liquid nitrogen for protein analysis. Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to measure the levels of key proteins in the PI3K pathway, including phosphorylated Akt (p-Akt Ser473) and phosphorylated S6 ribosomal protein (p-S6), to confirm target engagement and pathway inhibition.[6][7]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[6]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison across treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | 0 | 1850 ± 210 | 0 |
| Compound | 25 | 980 ± 150 | 47 |
| Compound | 50 | 450 ± 95 | 76 |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 1 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change (%) |
|---|---|---|---|---|
| Vehicle | 0 | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1 |
| Compound | 25 | 22.3 ± 0.7 | 23.5 ± 0.9 | +5.4 |
| Compound | 50 | 22.6 ± 0.9 | 22.1 ± 1.1 | -2.2 |
Table 3: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | Data |
| Tmax (h) | Data |
| AUC (0-24h) (ng·h/mL) | Data |
| Half-life (t½) (h) | Data |
Table 4: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative p-Akt / Total Akt Ratio | Relative Ki-67 Staining (%) |
|---|---|---|---|
| Vehicle | 0 | 1.00 | 85 ± 5 |
| Compound | 25 | 0.45 | 42 ± 8 |
| Compound | 50 | 0.15 | 15 ± 4 |
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine derivatives, a scaffold of interest in medicinal chemistry and drug discovery. The described methodology is based on a two-step sequential nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the functionalization of pyrimidine rings.
Introduction
The this compound core is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents. The synthetic route outlined here offers a reliable and straightforward approach to access a range of these compounds, starting from the readily available 4,6-dichloropyrimidine. The methodology involves a regioselective substitution of the chlorine atoms on the pyrimidine ring, first with 1-methylpiperazine and subsequently with an amine.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two-step synthesis of a representative this compound derivative.
| Step | Reactants | Key Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | 4,6-Dichloropyrimidine, 1-Methylpiperazine | K₂CO₃, Dimethylformamide (DMF) | 4-6 | 140 | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine | 75-85 |
| 2 | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, Amine (e.g., Ammonia) | Ethanol | 6-12 | Reflux (approx. 78) | This compound derivative | 60-70 |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
This protocol describes the regioselective monosubstitution of 4,6-dichloropyrimidine with 1-methylpiperazine.
Materials:
-
4,6-Dichloropyrimidine
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-methylpiperazine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 140 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine.
Step 2: Synthesis of this compound Derivatives
This protocol outlines the substitution of the remaining chlorine atom with an amine to yield the final product. The example below uses ammonia, but other primary or secondary amines can be used.
Materials:
-
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine
-
Ammonia solution (e.g., 7N in Methanol) or other desired amine
-
Ethanol
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq) in ethanol in a round-bottom flask or a sealed tube for volatile amines.
-
Add an excess of the amine (e.g., 5-10 equivalents of ammonia solution).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the desired this compound derivative.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound derivatives.
Application of a Pyrimidine-Based Scaffold in High-Throughput Screening for Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to mimic the purine bases of ATP allows for competitive inhibition of kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This document details the application of the 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine scaffold in a representative high-throughput screening campaign designed to identify novel kinase inhibitors. The protocols and data presented herein are illustrative of a typical workflow for screening and characterizing compounds of this chemical class.
The this compound core combines the kinase-hinge binding potential of the aminopyrimidine with the favorable pharmacokinetic properties often imparted by the methylpiperazine group. This makes it an attractive starting point for the synthesis of compound libraries aimed at discovering potent and selective kinase inhibitors.
I. High-Throughput Screening for Kinase Inhibition
A primary application of pyrimidine-based compounds in HTS is the identification of kinase inhibitors. A fluorescence-based biochemical assay is a common primary screening method to assess the inhibitory activity of a compound library against a target kinase.
A. Primary High-Throughput Screening: Fluorescence-Based Kinase Assay
Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The amount of ADP is determined using a coupled enzyme system that ultimately generates a fluorescent signal. Inhibition of the kinase results in a decrease in ADP production and thus a lower fluorescent signal.
Illustrative Target Kinase: For the purpose of this application note, we will consider a hypothetical screening against a serine/threonine kinase, herein referred to as "Kinase-X."
Data Presentation:
The following table summarizes hypothetical primary HTS data for a small library of analogs based on the this compound scaffold.
| Compound ID | Scaffold Modification | Concentration (µM) | % Inhibition of Kinase-X |
| SC-001 | This compound | 10 | 15.2 |
| SC-002 | R-group 1 at position 2 | 10 | 45.8 |
| SC-003 | R-group 2 at position 5 | 10 | 8.1 |
| SC-004 | R-group 3 at position 2 | 10 | 92.5 |
| SC-005 | R-group 4 at position 5 | 10 | 23.7 |
Data is for illustrative purposes only.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Recombinant human Kinase-X diluted in Kinase Buffer to a 2X final concentration.
-
Substrate/ATP Solution: Peptide substrate and ATP diluted in Kinase Buffer to a 2X final concentration.
-
Detection Reagent: A commercially available ADP-Glo™ or equivalent luminescent ADP detection system.
-
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of test compounds (10 mM stock in DMSO) into assay plates.
-
Add 5 µL of the 2X Kinase-X solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
B. Secondary Screening: Dose-Response and IC50 Determination
"Hit" compounds from the primary screen are subjected to secondary screening to confirm their activity and determine their potency (IC50).
Data Presentation:
The following table shows the IC50 values for the confirmed hit compound SC-004 against Kinase-X and a counter-screen against a related kinase, Kinase-Y, to assess selectivity.
| Compound ID | Target Kinase | IC50 (nM) |
| SC-004 | Kinase-X | 78 |
| SC-004 | Kinase-Y | >10,000 |
Data is for illustrative purposes only.
Experimental Protocol:
The protocol is similar to the primary screen, with the following modifications:
-
Compound Plating: A serial dilution of the hit compound is prepared, typically in a 10-point concentration range (e.g., from 10 µM to 0.5 nM).
-
Data Analysis: The luminescence data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The normalized data is then fitted to a four-parameter logistic curve to determine the IC50 value.
II. Cellular Assays for Target Engagement and Cytotoxicity
To validate the activity of hit compounds in a more biologically relevant context, cell-based assays are employed.
A. Target Engagement: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses the binding of a compound to its target protein in intact cells. The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (Kinase-X) at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
B. Cytotoxicity Assay: MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Data Presentation:
The following table shows the cytotoxic effect of SC-004 on a cancer cell line known to be dependent on Kinase-X signaling.
| Compound ID | Cell Line | CC50 (µM) |
| SC-004 | Cancer Cell Line A | 1.2 |
| SC-004 | Normal Cell Line B | >50 |
Data is for illustrative purposes only.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
III. Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the inhibitory action of a compound on Kinase-X.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Logical Relationship
Caption: The logical progression from a core scaffold to a lead compound.
Disclaimer: The experimental data and compound activities presented in this document are hypothetical and for illustrative purposes only. They are intended to demonstrate the application of the this compound scaffold in a typical high-throughput screening workflow. Actual results may vary depending on the specific target, assay conditions, and compound library.
Application Notes and Protocols for Treating Cells with 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial in vitro evaluation of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS No. 96225-96-6). While specific biological data for this particular molecule is not extensively available in published literature, this document outlines generalized yet detailed protocols for assessing its potential cytotoxic and anti-proliferative effects on cancer cell lines. The methodologies are based on standard practices for the evaluation of novel pyrimidine derivatives.[1] This guide includes protocols for cell culture, cytotoxicity assays, and data analysis, alongside hypothetical signaling pathways that may be relevant for investigation based on the activities of structurally related compounds.
Introduction to Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] Their mechanism of action often involves the inhibition of key enzymes such as kinases, which are critical for cell signaling and proliferation. Given the prevalence of the pyrimidine core in bioactive molecules, this compound represents a compound of interest for screening and potential drug development.
Note: There is currently a lack of specific published data on the biological activity of this compound. The following protocols are general and should be adapted and optimized for specific cell lines and experimental goals.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 96225-96-6 | C9H15N5 | 193.25 g/mol |
General Cell Culture and Treatment Protocol
This protocol outlines the general steps for maintaining and treating adherent cancer cell lines. It is crucial to optimize these conditions for each cell line used.
Materials
-
Selected cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin or staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator.[2]
-
Experimental Protocols for Assessing Biological Activity
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Following the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[3]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Visualization of Experimental Workflow
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.
Potential Biological Activities of Related Pyrimidine Derivatives
While no specific biological data for this compound is readily available, the pyrimidine core is present in many compounds with known anticancer and other therapeutic activities. The table below summarizes the activities of some related pyrimidine derivatives to provide a context for potential areas of investigation.
| Compound Class | Example Target(s) | Observed In Vitro Activity | Reference Cell Lines |
| Pyrazolo[3,4-d]pyrimidines | Topoisomerase IIα | Inhibition of cancer cell proliferation | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 |
| Fused Pyrimidines | EGFR, VEGFR-2 | Antiproliferative effects with IC50 values in the low µM range | HepG-2, MCF-7, MDA-231, HCT-116, Caco-2 |
| 4,6-Disubstituted Pyrimidines | Not specified | Cytotoxic effects on various cancer cell lines | HeLa, MCF7, THP-1, LoVo, A549, CCRF/CEM |
Hypothetical Signaling Pathway for Investigation
Many pyrimidine-based inhibitors target protein kinases involved in cancer cell proliferation and survival. A common pathway implicated in various cancers is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) pathway. Inhibition of kinases within this pathway can lead to decreased cell proliferation and increased apoptosis. The following diagram illustrates this hypothetical pathway, which could be a starting point for investigating the mechanism of action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Downstream Effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class of molecules. Compounds with similar structural motifs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Therefore, it is hypothesized that this compound may exert its biological effects by modulating the activity of key signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound on these two critical signaling pathways. The primary objective is to quantify the changes in the phosphorylation status of key effector proteins, thereby providing insights into the compound's mechanism of action.
Principle of Analysis
The activity of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways is largely regulated by a cascade of phosphorylation events. Inhibition of upstream kinases by this compound is expected to decrease the phosphorylation of downstream effector proteins. Western blotting is a widely used immunodetection technique to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation. By comparing the ratio of the phosphorylated form to the total amount of a target protein, the inhibitory effect of the compound can be quantified.
Data Presentation
The following tables summarize the recommended antibody information and provide a template for presenting quantitative Western blot data.
Table 1: Primary and Secondary Antibody Information
| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog # (Example) | Molecular Weight (kDa) |
| p-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology | #4060 | ~60 |
| AKT | Rabbit | 1:1000 | Cell Signaling Technology | #9272 | ~60 |
| p-mTOR (Ser2448) | Rabbit | 1:1000 | Cell Signaling Technology | #2971 | ~289 |
| mTOR | Rabbit | 1:1000 | Cell Signaling Technology | #2983 | ~289 |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology | #4370 | 42, 44 |
| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology | #9102 | 42, 44 |
| β-Actin (Loading Control) | Mouse | 1:5000 | Abcam | ab8226 | ~42 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology | #7074 | N/A |
| Anti-mouse IgG, HRP-linked | Horse | 1:5000 | Cell Signaling Technology | #7076 | N/A |
Table 2: Sample Quantitative Data Summary
| Treatment | Concentration (µM) | p-AKT / Total AKT (Fold Change) | p-mTOR / Total mTOR (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| Compound | 0.1 | 0.75 | 0.80 | 0.95 |
| Compound | 1 | 0.30 | 0.45 | 0.60 |
| Compound | 10 | 0.05 | 0.10 | 0.25 |
Mandatory Visualization
Application Notes and Protocols for Evaluating the Antitumor Activity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a novel investigational compound. The pyrimidine scaffold, coupled with a methylpiperazine moiety, is a privileged structure in modern oncology, frequently associated with the inhibition of protein kinases that are critical for tumor cell proliferation and survival.[1] This document outlines the essential studies for assessing the pharmacokinetics, safety, and efficacy of this compound in established murine models of cancer. Adherence to robust experimental design and detailed protocols is paramount for generating reproducible and translatable data.
Hypothesized Mechanism of Action
While the specific molecular target of this compound is yet to be fully elucidated, its structural features are common among inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. For the purpose of these protocols, we will hypothesize that this compound acts as a selective inhibitor of PI3Kα.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kα", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0];
// Invisible nodes and edges for alignment {rank=same; RTK; Inhibitor} }
Figure 1: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by the inhibitor.
1. Animal Model Selection
The choice of an appropriate animal model is a critical determinant of the success and clinical relevance of in vivo studies.[2] For oncology studies, immunocompromised mice are commonly used for xenograft models with human cancer cell lines.
-
Model Type: Cell Line-Derived Xenograft (CDX) Model.[3] This model is well-suited for initial efficacy screening due to its reproducibility and relatively rapid tumor growth.
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks of age. These mice lack a thymus and are unable to mount T-cell mediated immune responses, allowing for the engraftment of human tumor cells.
-
Cell Line Selection: HCT-116 (human colorectal carcinoma) or MCF-7 (human breast adenocarcinoma). Both cell lines harbor activating mutations in the PIK3CA gene, rendering them sensitive to PI3K inhibitors.
2. Experimental Protocols
The following protocols outline a tiered approach, beginning with tolerability and pharmacokinetic assessments, followed by a pivotal efficacy study.
2.1. Dose-Range Finding (Tolerability) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Protocol:
-
Acclimate female athymic nude mice for at least one week.
-
Randomize healthy, non-tumor-bearing mice into cohorts of 3-5 animals per group.
-
Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer escalating doses of the compound to different cohorts (e.g., 10, 30, 100 mg/kg) via oral gavage (p.o.) once daily for 14 consecutive days. Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose that does not induce more than 15-20% body weight loss or significant clinical signs of distress.
2.2. Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.
Protocol:
-
Use healthy, non-tumor-bearing female athymic nude mice.
-
Administer a single dose of this compound (e.g., a well-tolerated dose from the MTD study) via oral gavage.
-
Collect blood samples (via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
2.3. In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a CDX model.
// Nodes Start [label="Start: Acclimatize Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Implant Tumor Cells\n(e.g., HCT-116)", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize into Groups\n(Tumor Volume ~100-150 mm³)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Initiate Treatment\n(Vehicle, Compound Doses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight (2-3x/week)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="End of Study\n(e.g., Day 21)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Tumor Excision & Analysis\n(Weight, Biomarkers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }
Figure 2: Experimental workflow for the in vivo xenograft efficacy study.
Protocol:
-
Subcutaneously implant HCT-116 cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of female athymic nude mice.
-
Monitor tumor growth with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: Compound (Low dose, e.g., 30 mg/kg, p.o., daily)
-
Group 3: Compound (High dose, e.g., 100 mg/kg, p.o., daily)
-
Group 4: Positive control (optional, a known PI3K inhibitor)
-
-
Administer treatments for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and pharmacodynamic analysis.
2.4. Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and modulation of the downstream signaling pathway in tumor tissue.[4]
Protocol:
-
At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, collect tumors at a specified time point after the final dose (e.g., 2-4 hours post-dose).
-
Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
Western Blot: Prepare tumor lysates and analyze the phosphorylation status of key downstream proteins, such as phospho-AKT (Ser473) and phospho-S6 ribosomal protein. A decrease in the phosphorylated forms of these proteins in the treated groups compared to the vehicle control would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.
// Nodes Compound [label="Test Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tolerability [label="Tolerability Study\n(MTD)", fillcolor="#FBBC05", fontcolor="#202124"]; PK [label="Pharmacokinetics\n(PK)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseSelection [label="Dose Selection", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Study\n(Tumor Growth Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PD [label="Pharmacodynamics (PD)\n(Target Modulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoNoGo [label="Go/No-Go Decision", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Compound -> Tolerability; Compound -> PK; Tolerability -> DoseSelection; PK -> DoseSelection; DoseSelection -> Efficacy; Efficacy -> PD; Efficacy -> GoNoGo; PD -> GoNoGo; }
Figure 3: Logical relationship of the in vivo study components.
3. Data Presentation
Quantitative data from the in vivo studies should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Dose-Range Finding Study
| Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations |
| 1 | Vehicle | Daily, p.o. | +2.5 | 0/5 | None |
| 2 | 10 | Daily, p.o. | +1.8 | 0/5 | None |
| 3 | 30 | Daily, p.o. | -3.2 | 0/5 | None |
| 4 | 100 | Daily, p.o. | -8.5 | 0/5 | Mild lethargy |
| 5 | 300 | Daily, p.o. | -18.0 | 2/5 | Severe lethargy, ruffled fur |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2.0 |
| AUC (0-24h) (ng*h/mL) | 9800 |
| Half-life (t1/2) (h) | 6.5 |
Table 3: Antitumor Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | -- | 1550 ± 210 | -- | +3.1 |
| Compound (Low Dose) | 30 | 820 ± 150 | 47 | -2.5 |
| Compound (High Dose) | 100 | 350 ± 95 | 77 | -7.8 |
These application notes and protocols provide a robust and standardized approach for the in vivo evaluation of this compound. By systematically assessing the tolerability, pharmacokinetic profile, and antitumor efficacy, researchers can generate the critical data necessary to support the continued development of this compound as a potential anticancer therapeutic. The inclusion of pharmacodynamic studies is crucial to verify the hypothesized mechanism of action and to establish a clear link between target modulation and therapeutic response.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the validity of biological screening data. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and silica gel column chromatography.
Potential Impurities
The synthesis of this compound typically involves the reaction of a chloropyrimidine with 1-methylpiperazine. Potential impurities may include:
-
Unreacted Starting Materials: 4-amino-6-chloropyrimidine and 1-methylpiperazine.
-
Byproducts: Di-substituted pyrimidines or products from side reactions.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis.
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Purification Techniques
Two primary methods for the purification of this compound are detailed below. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids and is particularly useful when the impurities have significantly different solubilities from the desired product in a given solvent system.
Experimental Protocol: Recrystallization from Ethanol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum to a constant weight.
Data Presentation: Representative Recrystallization Data
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
| Appearance | Off-white to light brown solid | White crystalline solid |
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase can improve separation by reducing tailing.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection (TLC analysis): Develop a suitable mobile phase system using thin-layer chromatography (TLC). A common eluent system for aminopyrimidines is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point could be 95:5 DCM:MeOH. The addition of a small amount of triethylamine (TEA) (e.g., 0.1-1%) can help to reduce peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Representative Column Chromatography Data
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >99% |
| Yield | - | 60-80% |
| Mobile Phase | - | 95:5:0.5 DCM:MeOH:TEA |
| Rf Value (TLC) | - | ~0.3 (in the eluting system) |
The logical relationship for selecting a purification method based on impurity polarity is depicted in the following diagram.
Caption: Decision tree for purification method selection.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound and quantifying any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the purified compound and can detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a crucial step to ensure the quality and reliability of subsequent research and development activities. The choice between recrystallization and column chromatography depends on the specific impurity profile of the crude material. The protocols provided in these application notes offer robust methods for obtaining high-purity material, which should always be verified by appropriate analytical techniques.
Preparation of Stock Solutions for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of the compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS No. 96225-96-6) for laboratory use. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and integrity of experimental results.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for accurate stock solution preparation and safe handling.
| Property | Value | Source |
| CAS Number | 96225-96-6 | [1] |
| Molecular Formula | C₉H₁₅N₅ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent. Solubility in aqueous solutions is expected to be low. | [2] |
| Storage (Solid) | Store at room temperature in a dark, dry place under an inert atmosphere. | General |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | [3] |
| Safety Precautions | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or chemical fume hood.[3][4][5][6] | General |
Experimental Protocols
This section details the step-by-step methodology for preparing a stock solution of this compound. The following protocol is for the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter for sterilization
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Mass (mg) = 0.010 mol/L x 0.001 L x 193.25 g/mol x 1000 = 1.9325 mg
-
Weigh the compound: In a chemical fume hood, carefully weigh out approximately 1.93 mg of this compound powder and transfer it to a sterile amber vial. For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.
-
Dissolve the compound: Add 1 mL of anhydrous, sterile DMSO to the vial containing the compound.
-
Ensure complete dissolution: Vortex the solution thoroughly for several minutes. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): For cell-based assays requiring sterile conditions, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, amber microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute to the final concentration: Perform serial dilutions of the stock solution in the experimental medium to achieve the desired final concentration. To minimize solvent toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%.[3]
-
Example: To prepare a 10 µM working solution in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the experimental medium containing the same final concentration of DMSO as the highest concentration of the test compound used.
Diagrams
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
References
Use of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as a chemical probe for target identification
Due to the limited publicly available information on the specific use of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as a chemical probe for target identification, this document will utilize the well-characterized multi-kinase inhibitor, Dasatinib , as a representative example. Dasatinib shares a similar structural scaffold and is extensively documented in chemical proteomics for target discovery, making it an excellent illustrative tool for the application notes and protocols requested.
Application Notes: Dasatinib as a Chemical Probe for Kinase Target Identification
Introduction
Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[1][2] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] The promiscuous nature of Dasatinib, binding to a range of kinases with high affinity, makes it a valuable chemical probe for exploring kinase signaling pathways and for identifying novel therapeutic targets in various diseases.[3][4] Chemical proteomics, coupled with quantitative mass spectrometry, is a powerful approach to elucidate the full spectrum of Dasatinib's targets in a cellular context.[1][5]
Principle of Target Identification
The primary methods for identifying the cellular targets of a chemical probe like Dasatinib are affinity-based protein profiling (ABPP) and activity-based protein profiling.
-
Affinity-Based Protein Profiling: This technique typically involves an immobilized version of the chemical probe on a solid support (e.g., Sepharose beads) to capture its binding partners from a cell lysate.[1] The captured proteins are then identified and quantified by mass spectrometry.[1] A competition experiment, where the lysate is pre-incubated with the free (soluble) probe, is crucial to distinguish specific binders from non-specific interactions.[6]
-
Activity-Based Protein Profiling: This method utilizes probes that covalently modify the active sites of enzymes.[4] In the context of kinase inhibitors, a competitive ABPP approach is often used. Cell lysates are pre-incubated with the inhibitor of interest (e.g., Dasatinib), followed by the addition of a broad-spectrum, tagged ATP or ADP analog (an activity-based probe).[7] Kinases that are bound by the inhibitor will not be labeled by the probe.[7] Quantitative mass spectrometry is then used to identify the kinases whose labeling is reduced in the presence of the inhibitor.[4]
Data Presentation: Quantitative Target Profiling of Dasatinib
The following tables summarize the inhibitory activities and identified cellular targets of Dasatinib from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib against Selected Targets
| Kinase Target | IC50 (nM) | Reference |
| ABL1 | <0.45 | [8] |
| SRC | <0.25 | [8] |
| LCK | 1.1 | [9] |
| YES1 | 0.8 | [9] |
| FYN | 0.5 | [9] |
| c-KIT | 12 | [9] |
| PDGFRβ | 15 | [9] |
| EphA2 | 30 | [9] |
Table 2: Selected Cellular Targets of Dasatinib Identified by Chemical Proteomics in HeLa and K562 Cells
| Protein Target | Family/Class | Method | Cell Line | Reference |
| ABL1 | Tyrosine Kinase | Affinity Chromatography | K562 | [1] |
| SRC | Tyrosine Kinase | Affinity Chromatography | K562, HeLa | [1] |
| LYN | Tyrosine Kinase | Affinity Chromatography | K562 | [1] |
| YES1 | Tyrosine Kinase | Affinity Chromatography | K562, HeLa | [1] |
| FYN | Tyrosine Kinase | Affinity Chromatography | K562, HeLa | [1] |
| EphA2 | Receptor Tyrosine Kinase | Affinity Chromatography | HeLa | [1] |
| DDR1 | Receptor Tyrosine Kinase | Affinity Chromatography | K562 | [10] |
| BTK | Tyrosine Kinase | Affinity Chromatography | K562 | [10] |
| TEC | Tyrosine Kinase | Affinity Chromatography | K562 | [10] |
| p38α (MAPK14) | Serine/Threonine Kinase | Affinity Chromatography | HeLa | [11] |
| RICK (RIPK2) | Serine/Threonine Kinase | Affinity Chromatography | HeLa | [11] |
| NQO2 | Oxidoreductase | Affinity Chromatography | K562 | [10] |
Experimental Protocols
Protocol 1: Target Identification of Dasatinib using Affinity Chromatography Coupled with Quantitative Mass Spectrometry
This protocol outlines a streamlined workflow for identifying the cellular targets of Dasatinib from cell lysates using an immobilized Dasatinib probe and SILAC (Stable Isotope Labeling by Amino acids in Cell culture)-based quantitative proteomics.[1]
Materials:
-
Dasatinib affinity matrix (Dasatinib analog immobilized on Sepharose beads)[1]
-
Control Sepharose beads
-
HeLa or K562 cells cultured in "light" (Arg0, Lys0) and "heavy" (Arg10, Lys8) SILAC media
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysis:
-
Culture HeLa or K562 cells in "light" and "heavy" SILAC media for at least 5-6 cell divisions.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
For the experimental sample, incubate the "heavy"-labeled lysate (e.g., 1 mg of total protein) with the Dasatinib affinity matrix.
-
For the control sample, incubate the "light"-labeled lysate with control Sepharose beads.
-
For a competition control, pre-incubate the "heavy"-labeled lysate with an excess of free Dasatinib before adding the affinity matrix.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Combine the "heavy" and "light" beads from the experimental and control pulldowns.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE, excise the entire protein lane, and perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion with trypsin.[1]
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins using software such as MaxQuant.
-
Calculate the "heavy"/"light" SILAC ratios for each identified protein.
-
Proteins with a high H/L ratio that is significantly reduced in the competition control are considered high-confidence targets of Dasatinib.
-
Protocol 2: Cellular Target Engagement Assay by Western Blotting
This protocol describes how to confirm Dasatinib's engagement with a specific target (e.g., SRC) in cells by monitoring the phosphorylation status of the kinase.[6]
Materials:
-
Cancer cell line with active SRC signaling
-
Dasatinib
-
Cell culture medium
-
RIPA buffer
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SRC.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total SRC as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the phospho-SRC signal relative to the total SRC signal indicates target engagement by Dasatinib.
-
Visualizations
Caption: Workflow for Affinity-Based Target Identification.
Caption: Dasatinib's Mechanism of Action in CML.
References
- 1. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. "Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatini" by Rakesh K. Tiwari, Alex Brown et al. [digitalcommons.uri.edu]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for assessing the cytotoxicity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
An In-Depth Guide to the In Vitro Cytotoxicity Assessment of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several potent anti-cancer drugs.[1] Compounds like this compound belong to a class of substituted pyrimidines that are frequently investigated for their potential to modulate key cellular pathways. Many pyrimidine derivatives have been shown to exert their effects by inhibiting protein kinases or inducing apoptosis, making them promising candidates for oncology research.[2][3]
Cytotoxicity assessment is a critical, non-negotiable step in the early stages of drug discovery and development.[4][5] It provides essential data on a compound's potential to cause cell damage or death, which is a primary endpoint for evaluating the efficacy of a potential cancer therapeutic or the off-target toxicity of other drug candidates.[6] This guide offers a comprehensive suite of protocols and technical insights for evaluating the cytotoxic effects of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and well-validated approach.
This document outlines three fundamental and complementary assays for a thorough cytotoxicity profile:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify plasma membrane damage and necrosis.
-
Caspase-3/7 Assay: To specifically detect the induction of apoptosis.
By integrating the results from these distinct methodologies, researchers can build a detailed mechanistic understanding of the compound's cellular impact.
Part 1: Foundational Concepts & Strategic Experimental Design
A successful cytotoxicity study is built on a foundation of careful planning. The choices made before the first pipette touches a plate are as critical as the execution of the assays themselves.
The Rationale of Cell Line Selection
The choice of cell line is paramount and should be directly guided by the research question.[7] Since many pyrimidine derivatives are explored for anti-cancer properties, a logical starting point is a panel of human cancer cell lines.[3] To assess selectivity—a key feature of a promising therapeutic—these should be compared against a non-malignant cell line.
Recommended Starting Panel:
-
A549 (Human Lung Carcinoma): A widely used, adherent cell line for general cancer screening.
-
MCF-7 (Human Breast Adenocarcinoma): Represents a different cancer type, useful for assessing the breadth of activity.
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, mortal cell line to determine the compound's therapeutic window or general toxicity. The use of normal cell lines is crucial for evaluating the cytotoxic selectivity of the test substance.[7]
The target organ or tissue for the compound's intended use should always be the primary consideration when selecting cell lines for more advanced studies.[8]
Experimental Controls: The Key to Self-Validating Data
To ensure that the observed effects are directly attributable to the test compound, a rigorous set of controls is essential.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose of the test article. This control normalizes for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells incubated with culture medium only. This represents 100% viability or baseline LDH release.
-
Maximum Lysis/Death Control (Positive Control): Cells treated with a substance known to induce 100% cell death (e.g., Triton™ X-100 for LDH assays). This sets the upper boundary for the assay signal.
-
Culture Medium Blank: Wells containing only culture medium (no cells). This is used to subtract the background absorbance or fluorescence of the medium.[9][10]
Part 2: Core Cytotoxicity Assay Protocols
The following section provides detailed protocols for three distinct but complementary cytotoxicity assays. Executing more than one type of assay is crucial, as it provides a more complete picture of the compound's effects and helps avoid artifacts.[11]
Assay 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (living) cells.[12]
Rationale: This assay is an excellent first-line screen for cytotoxicity. A reduction in the MTT signal indicates a decrease in cell proliferation or an increase in cell death, providing a broad measure of the compound's overall impact on cell health.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common range for initial screening is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[15] A reference wavelength of >650 nm can be used to reduce background noise.
-
Assay 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[16] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium. The LDH activity in the supernatant can be quantified by measuring the LDH-dependent conversion of a substrate, which results in a colorimetric or fluorescent signal.
Rationale: This assay directly measures cell lysis. It is an excellent counterpoint to the MTT assay. If a compound reduces the MTT signal (decreased viability) and increases LDH release, it strongly suggests a necrotic or lytic cell death mechanism.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is often efficient to prepare duplicate plates for MTT and LDH assays simultaneously.
-
-
Sample Collection and Lysis:
-
After the treatment period, prepare the "Maximum LDH Release" control wells by adding 10 µL of a 10X Lysis Buffer (often provided in kits) to the appropriate wells. Incubate for 45 minutes.[17]
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
-
Assay Reaction:
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a substrate and a catalyst/dye solution).[10]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[17]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[17]
-
Assay 3: Caspase-3/7 Assay for Apoptosis
Principle: Apoptosis, or programmed cell death, is a highly regulated process. A key event in this cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[19] These enzymes are responsible for cleaving key cellular proteins, leading to the morphological changes associated with apoptosis. Assays for Caspase-3/7 activity utilize a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a luminogenic or fluorogenic substrate).[20][21] When active Caspase-3/7 is present, it cleaves the substrate, releasing the reporter and generating a measurable signal proportional to the enzyme's activity.[20]
Rationale: Many pyrimidine-based anti-cancer agents function by inducing apoptosis.[22] This assay provides direct evidence of this specific death mechanism, offering deeper mechanistic insight than viability or necrosis assays alone.
Protocol: Homogeneous Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Assay Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol. This is a single-reagent system that combines the substrate, luciferase, and cell lysis agents.[20]
-
Add 100 µL of the prepared reagent directly to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents by placing the plate on an orbital shaker for 1 minute at a low speed.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Part 3: Data Analysis and Interpretation
Raw data from the plate reader must be processed to determine the compound's cytotoxic potential, typically expressed as a percentage of the control and summarized by an IC₅₀ value.
Calculating Percentage Viability / Cytotoxicity
For MTT Assay (% Viability):
-
First, subtract the average absorbance of the medium blank from all other readings.
-
% Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100
For LDH Assay (% Cytotoxicity):
-
First, subtract the background.
-
% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
Experimental Release: LDH activity in treated wells.
-
Spontaneous Release: LDH activity in untreated/vehicle control wells.
-
Maximum Release: LDH activity in lysed control wells.
-
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces the measured response (e.g., cell viability) by 50%.
-
Plot the Data: Create a dose-response curve by plotting the % Viability (or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Non-linear Regression: Use software such as GraphPad Prism or an Excel add-in to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[23]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve fit. The IC₅₀ is the concentration at which the curve passes the 50% mark.[23]
Integrated Data Interpretation
By combining the results, a clearer picture emerges.
| MTT Result | LDH Result | Caspase-3/7 Result | Likely Mechanism |
| ↓ Viability | ~ Baseline | ↑↑ Activity | Apoptosis |
| ↓ Viability | ↑↑ Release | ~ Baseline | Necrosis/Lysis |
| ↓ Viability | ~ Baseline | ~ Baseline | Anti-proliferative (Cytostatic) |
| ~ Baseline | ~ Baseline | ~ Baseline | No Effect at Tested Doses |
| Table 1: A matrix for interpreting combined results from the three core cytotoxicity assays. |
Conclusion
The systematic assessment of cytotoxicity is fundamental to characterizing the biological activity of novel compounds like this compound. A multi-assay approach, as detailed in this guide, provides a robust and nuanced understanding of a compound's effect on cells. By moving beyond a single endpoint and integrating data on metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can confidently determine not only if a compound is cytotoxic, but also how. This level of detail is invaluable for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jrasb.com [jrasb.com]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. catalog.data.gov [catalog.data.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ijrpr.com [ijrpr.com]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, with a focus on addressing issues of low yield.
General Synthesis Workflow
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process is typically a two-step sequence involving the addition of the nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1] The key to a successful synthesis is optimizing the conditions for this reaction.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyrimidin-4-amine and 1-methylpiperazine. This reaction is favored because pyrimidine rings are electron-deficient, making them susceptible to nucleophilic attack, especially when activated by a good leaving group like a halogen.[2][3][4]
Q2: What are the critical starting materials and reagents for this synthesis?
The key reagents are:
-
Substrate: 6-chloropyrimidin-4-amine (or another 6-halopyrimidin-4-amine).
-
Nucleophile: 1-Methylpiperazine.
-
Solvent: A polar solvent is typically required. Alcohols (like n-butanol, isopropanol) or polar aprotic solvents (like DMF, NMP) are common choices.
-
Base: An acid scavenger, such as a non-nucleophilic organic base (e.g., DIPEA, triethylamine) or an inorganic base (e.g., K₂CO₃, Na₂CO₃), is often necessary to neutralize the HCl generated during the reaction.
Q3: What is a typical yield for this reaction, and what factors most influence it?
Yields can vary significantly based on reaction conditions but are generally expected to be in the moderate to high range (60-90%) under optimized protocols. The most influential factors are reaction temperature, choice of solvent and base, and the purity of the starting materials.
Troubleshooting Guide for Low Yield
Problem Area 1: Incomplete or Stalled Reaction
Q: My TLC or LC-MS analysis shows a significant amount of unreacted 6-chloropyrimidin-4-amine even after a prolonged reaction time. What should I investigate?
A: An incomplete reaction is a common cause of low yield. Consider the following factors:
-
Reaction Temperature: The SNAr reaction has a significant activation energy barrier. Insufficient temperature is the most common reason for a stalled reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Ensure the chosen solvent has a boiling point that can accommodate the higher temperature.
-
-
Base Inefficiency: The reaction generates HCl, which can protonate the 1-methylpiperazine nucleophile, rendering it inactive. An inadequate or inappropriate base will fail to neutralize this acid effectively.
-
Solution: Ensure at least one equivalent of base is used. If using an organic base like DIPEA, consider adding a slight excess (1.1-1.5 equivalents). For heterogeneous inorganic bases like K₂CO₃, ensure vigorous stirring to maximize surface area contact.
-
-
Solvent Choice: The solvent polarity can influence the reaction rate.
-
Solution: If the reaction is slow in a solvent like isopropanol, switching to a higher-boiling and more polar solvent such as n-butanol or NMP could accelerate the reaction.
-
Problem Area 2: Formation of Impurities and Side Products
Q: My analysis shows the formation of multiple unexpected products alongside my desired product. What are the likely side reactions?
A: While this specific reaction is generally clean, side products can arise from impurities in starting materials or, in related syntheses, from reactions at other sites.[2][5]
-
Starting Material Impurities: The primary source of impurities is often the starting materials.
-
Solution: Verify the purity of your 6-chloropyrimidin-4-amine and 1-methylpiperazine using techniques like NMR or GC-MS before starting the reaction.
-
-
Potential for Disubstitution: If the starting pyrimidine has multiple leaving groups (e.g., 4,6-dichloropyrimidine), a potential side product is the disubstituted species where 1-methylpiperazine has reacted at both positions.
-
Solution: Carefully control the stoichiometry, using only a slight excess of the nucleophile (1.0-1.2 equivalents of 1-methylpiperazine). Adding the nucleophile slowly to the reaction mixture can also help minimize this.
-
Problem Area 3: Product Loss During Workup and Purification
Q: I believe my reaction went to completion, but I'm losing a significant amount of product during extraction and purification. What can I do?
A: The product, containing multiple basic nitrogen atoms, can have moderate water solubility, leading to losses during aqueous workup.
-
Poor Extraction from Aqueous Phase: The product can be protonated and remain in the aqueous layer, especially if the solution is acidic.
-
Solution 1: Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-11) using NaOH or Na₂CO₃. This ensures the product is in its free base form, which is more soluble in organic solvents.
-
Solution 2: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Additionally, "salting out" by saturating the aqueous layer with NaCl can decrease the product's aqueous solubility and drive it into the organic layer.
-
-
Purification Challenges: The product's polarity can make column chromatography difficult.
-
Solution: For silica gel chromatography, use a polar mobile phase system, such as DCM/Methanol or DCM/Methanol with a small amount of ammonium hydroxide (e.g., 1%) to prevent the product from streaking on the column.
-
Optimization of Reaction Parameters
The following table summarizes the expected impact of key experimental variables on the reaction yield.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., < 80°C) | Low Yield | Insufficient energy to overcome the activation barrier for the SNAr reaction. |
| Optimal (e.g., 100-120°C) | High Yield | Provides sufficient energy for a reasonable reaction rate without causing significant degradation. | |
| Very High (e.g., > 140°C) | Decreased Yield | Potential for thermal degradation of reactants or products, leading to more impurities. | |
| Solvent | Non-polar (e.g., Toluene) | Very Low Yield | SNAr reactions are disfavored in non-polar media which cannot stabilize the charged intermediate. |
| Polar Aprotic/Alcohol | High Yield | Solvents like n-butanol, IPA, or NMP effectively solvate the transition state, accelerating the reaction. | |
| Base | No Base | Very Low Yield | Generated HCl protonates the nucleophile, effectively quenching the reaction. |
| Weak Base / Hindered | Moderate to High Yield | Bases like DIPEA or K₂CO₃ are effective at scavenging acid without competing as a nucleophile. | |
| Stoichiometry | Excess 6-chloropyrimidine | Low Yield | Incomplete conversion of the limiting reagent (1-methylpiperazine). |
| (Piperazine:Pyrimidine) | 1.1 : 1.0 | Optimal Yield | A slight excess of the nucleophile ensures complete consumption of the pyrimidine substrate. |
Detailed Experimental Protocol
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
6-chloropyrimidin-4-amine (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
n-Butanol (approx. 5-10 mL per gram of starting pyrimidine)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloropyrimidin-4-amine and n-butanol.
-
Stir the mixture to achieve a suspension or solution.
-
Add 1-methylpiperazine followed by DIPEA to the flask.
-
Heat the reaction mixture to 110-120°C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the pure product.
Troubleshooting Logic Flow
If you are experiencing low yield, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yield.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in neutral aqueous buffers like PBS (pH 7.4)?
A1: Poor aqueous solubility is a common challenge for compounds with heterocyclic aromatic rings like pyrimidine.[1][2] While this compound contains a basic piperazine moiety, which can be protonated, the molecule's overall structure can possess hydrophobic characteristics. At neutral pH, the basic nitrogen atoms in the piperazine and pyrimidine rings are not fully ionized, limiting their interaction with water molecules and thus constraining solubility.[3][4][5]
Q2: What is the most direct and initial step to improve the solubility of this compound?
A2: The simplest and most effective initial approach is pH adjustment . The compound is a weak base due to its multiple amine and piperazine nitrogen atoms.[6][7][8] Decreasing the pH of the aqueous buffer will lead to the protonation of these basic centers, forming a more soluble cationic salt.[3][4][5] For many applications, preparing a concentrated stock solution in a mildly acidic buffer (e.g., pH 4.0-5.0) or in water with a small amount of acid (e.g., 0.1 N HCl) followed by dilution into the final assay medium is an effective strategy.
Q3: My experimental system is sensitive to pH changes. What alternative solubilization strategies can I employ?
A3: When pH modification is not feasible, several other formulation strategies can be highly effective. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and tolerance for excipients.
-
Salt Formation: Converting the free base into a solid salt form is a widely used and highly effective method to improve the aqueous solubility and dissolution rate of basic compounds.[4][9][10][11][12] Creating a salt with an acidic counterion, such as hydrochloride, mesylate, or sulfate, can significantly enhance solubility.[4][11] A salt screening study is often recommended to find a form with optimal solubility and stability.[4][9]
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13][14] However, it is crucial to be aware that co-solvents can sometimes interfere with biological assays or cause the compound to precipitate upon dilution into the final aqueous buffer.[13][15]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, effectively increasing their apparent water solubility.[16][17][][19] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1][16] This process can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[16][20]
Q4: How do I select the most appropriate solubility enhancement technique for my research?
A4: The optimal strategy depends on your specific experimental context. A logical approach, starting with the simplest methods, is often the most efficient. The table below summarizes the key characteristics of each technique to aid in your decision-making process.
Troubleshooting and Strategy Selection
If you are observing compound precipitation or inconsistent results in your assays, it is highly likely that you are exceeding the kinetic solubility of the compound in your assay medium. The following workflow provides a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Comparison of Techniques
Table 1: Summary of Solubility Enhancement Strategies
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases ionization of the basic compound, forming a more soluble salt in situ.[3][5] | Simple, cost-effective, uses minimal excipients. | Limited to pH-tolerant assays; may alter compound activity. | Initial screening, biochemical assays, HPLC mobile phases. |
| Co-solvents | Reduces the polarity of the solvent system, decreasing the energy required to solvate a hydrophobic molecule.[13] | Easy to prepare high-concentration stocks; effective for very hydrophobic compounds. | Can be toxic to cells; may interfere with assays; risk of precipitation on dilution.[13][15] | In vitro high-throughput screening; non-cellular assays. |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity.[16][19] | Low cellular toxicity; can improve stability; regulatory approval for some types.[16] | Can be costly; requires formulation development; potential for drug displacement. | Cell-based assays, in vivo preclinical studies. |
| Salt Formation | Creates a new solid form with different crystal lattice energy and improved dissociation properties.[9][21] | Can dramatically increase solubility and dissolution; creates a stable, new chemical entity. | Requires chemical synthesis and characterization; not all compounds form stable salts.[9] | Solid dosage form development; long-term formulation. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in a high-energy amorphous state.[1][16] | Significant increases in apparent solubility and dissolution rate.[20] | Requires specialized equipment (e.g., spray dryer); potential for physical instability. | Oral drug delivery formulation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the concentration at which the compound begins to precipitate from a stock solution when diluted into an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into your target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is constant across all wells (e.g., 1-2%).
-
Equilibration: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow the system to reach equilibrium.
-
Measurement: Analyze the plate using a nephelometer or a UV-Vis plate reader (measuring absorbance at ~620 nm) to detect light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Formulation with Co-solvents
This protocol outlines the steps for using a co-solvent to prepare a working solution.
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., PEG 400, ethanol).
-
Solubility Test: Determine the approximate solubility of the compound in the pure co-solvent.
-
Stock Preparation: Prepare a stock solution in the chosen co-solvent at a concentration well below its solubility limit.
-
Aqueous Dilution: Slowly add the co-solvent stock solution to your vigorously stirring aqueous buffer to the desired final concentration. Crucially, never add the aqueous buffer to the co-solvent stock , as this will almost certainly cause precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the concentration is too high for that co-solvent/buffer system.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a cyclodextrin-based formulation to enhance solubility.
-
Phase Solubility Diagram (Optional but Recommended): To optimize the formulation, prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v). Add an excess amount of the compound to each solution. Shake for 24-48 hours at a constant temperature. Filter the solutions and analyze the supernatant by HPLC to determine the compound's solubility at each HP-β-CD concentration. This reveals the complexation efficiency.
-
Working Solution Preparation:
-
Prepare an aqueous solution of HP-β-CD at a concentration determined to be effective from the phase solubility study (e.g., 10% w/v).
-
Add the solid this compound powder to the HP-β-CD solution up to the desired final concentration.
-
Mix thoroughly (vortexing, sonicating, or shaking overnight) until the compound is fully dissolved.
-
-
Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter.
Visualization of Key Concepts
Caption: Conceptual model of pH effect on solubility.
Caption: Workflow for preparing a cyclodextrin formulation.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. Piperazine [medbox.iiab.me]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine compounds [m.chemicalbook.com]
- 9. rjpdft.com [rjpdft.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to pyrimidine-based kinase inhibitors, such as 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrimidine-based kinase inhibitors?
Pyrimidine-based compounds are a significant class of kinase inhibitors designed to target the ATP-binding pocket of various protein kinases.[1][2][3][4] By mimicking the adenine base of ATP, they competitively inhibit the kinase's activity, thereby blocking downstream signaling pathways that are often hyperactivated in cancer cells and crucial for their proliferation and survival.[4]
Q2: What are the common mechanisms by which cancer cells develop resistance to kinase inhibitors like this compound?
Cancer cells can develop resistance through several mechanisms:
-
Target Alterations: Point mutations in the kinase domain can prevent the inhibitor from binding effectively while preserving the kinase's activity.[1] A common example is the "gatekeeper" mutation.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thus maintaining their growth and survival.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[5]
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to better survive the stress induced by the kinase inhibitor.
Q3: How can I determine if my cancer cell line has developed resistance?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug. This can be confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on the suspected resistant cells and comparing the dose-response curve to the parental, sensitive cell line.
Q4: What are some strategies to overcome resistance to pyrimidine-based kinase inhibitors?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Using a second drug that targets a bypass pathway or a different vulnerability in the cancer cells.
-
Next-Generation Inhibitors: Developing new inhibitors that can effectively bind to the mutated kinase.[1]
-
Targeting Downstream Effectors: Inhibiting proteins that act downstream of the targeted kinase.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at studying resistance to this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding, edge effects in the microplate, or improper reagent mixing.[6][7] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of reagents. |
| Parental (sensitive) cell line shows unexpected resistance. | Cell line misidentification or cross-contamination. Mycoplasma contamination.[7] | Authenticate your cell line using short tandem repeat (STR) profiling.[7] Regularly test for mycoplasma contamination. |
| Resistant cell line dies after drug withdrawal. | The resistant phenotype may be unstable or dependent on the presence of the drug. | Maintain a low concentration of the drug in the culture medium to preserve the resistant population. |
| Inconsistent Western blot results for signaling pathway analysis. | Poor sample preparation, improper antibody concentration, or issues with protein transfer.[8][9] | Ensure consistent protein loading by quantifying protein concentration. Optimize primary and secondary antibody dilutions. Verify efficient protein transfer to the membrane. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line.
Table 1: IC50 Values of a Pyrimidine-Based Kinase Inhibitor in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Subclone 1 | 5.2 | 10.4 |
| Resistant Subclone 2 | 8.9 | 17.8 |
Table 2: Effect of Combination Therapy on the Viability of Resistant Cancer Cells.
| Treatment | Inhibition of Cell Viability (%) |
| Pyrimidine Inhibitor Alone (5 µM) | 20% |
| MEK Inhibitor Alone (1 µM) | 15% |
| Pyrimidine Inhibitor + MEK Inhibitor | 75% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a kinase inhibitor on cancer cell lines.[8]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
Kinase inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plates for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the kinase inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation in response to inhibitor treatment.[8]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Visualizations
Below are diagrams illustrating key concepts related to kinase inhibitor resistance.
Caption: A simplified diagram of the MAPK signaling pathway targeted by a pyrimidine-based kinase inhibitor.
Caption: An experimental workflow for developing and characterizing drug-resistant cancer cell lines.
Caption: Common mechanisms of acquired resistance to targeted kinase inhibitors in cancer cells.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing In Vivo Dosing of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and Related Novel Pyrimidine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with a framework for optimizing the in vivo dosage of novel aminopyrimidine compounds like 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Due to the limited publicly available in vivo data for this specific compound, this guide offers general principles, troubleshooting advice, and frequently asked questions based on the development of similar pyrimidine-based molecules.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel pyrimidine derivative in in vivo studies?
A1: The initial dose for a first-in-vivo study is typically determined from in vitro cytotoxicity data (e.g., IC50 or EC50 values) and any available in vivo data from structurally related compounds. A common approach is to start with a dose that is a fraction of the maximum tolerated dose (MTD) if known, or to begin with a low dose (e.g., 1-5 mg/kg) and escalate from there. It is crucial to perform a dose-ranging study to determine the MTD in the specific animal model being used.
Q2: What are the common routes of administration for pyrimidine-based compounds in preclinical studies?
A2: The choice of administration route depends on the compound's physicochemical properties (e.g., solubility, stability) and the intended clinical application. Common routes for preclinical evaluation include:
-
Intraperitoneal (IP): Often used for initial efficacy studies due to its convenience and rapid absorption.
-
Oral (PO): Preferred for compounds intended for oral administration in humans. Bioavailability will be a key consideration.
-
Intravenous (IV): Provides 100% bioavailability and is used to understand a compound's intrinsic activity and pharmacokinetic profile.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Q3: How can I improve the solubility and bioavailability of my pyrimidine compound for in vivo studies?
A3: Poor aqueous solubility is a common challenge with small molecule drug candidates. Strategies to improve solubility and bioavailability include:
-
Formulation Development: Using co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins can enhance solubility. For oral administration, formulation as a suspension or in a lipid-based vehicle may be necessary.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
Prodrug Approach: A prodrug strategy can be employed to mask physicochemical liabilities of the parent drug, improving its absorption and distribution.
Q4: What are the potential target signaling pathways for aminopyrimidine derivatives?
A4: Pyrimidine derivatives are known to target a wide range of signaling pathways, often by acting as kinase inhibitors. Depending on the specific substitutions on the pyrimidine core, these compounds can inhibit kinases involved in cell cycle regulation, proliferation, and survival pathways. A generalized representation of a kinase inhibition pathway is provided below.
Caption: Generalized signaling pathway illustrating kinase inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable efficacy at expected doses | - Poor bioavailability- Rapid metabolism/clearance- Inappropriate animal model- Insufficient target engagement | - Conduct pharmacokinetic (PK) studies to assess exposure.- Analyze plasma and tissue samples for metabolite formation.- Ensure the chosen cell line/animal model expresses the target of interest.- Perform pharmacodynamic (PD) studies to measure target modulation in vivo. |
| High toxicity or mortality at low doses | - Off-target effects- Acute toxicity of the compound or formulation vehicle | - Perform a maximum tolerated dose (MTD) study with careful observation for clinical signs of toxicity.- Evaluate the toxicity of the vehicle alone.- Consider alternative formulations or administration routes. |
| High variability in animal response | - Inconsistent dosing technique- Animal health issues- Genetic variability in outbred stocks | - Ensure all personnel are properly trained in the dosing procedure.- Use healthy, age- and weight-matched animals.- Consider using inbred strains to reduce biological variability. |
| Compound precipitates out of solution upon administration | - Poor solubility of the compound in physiological fluids | - Re-evaluate the formulation. Consider using a suspension or a different vehicle.- Decrease the concentration of the dosing solution and increase the volume (within acceptable limits). |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain. Use a small group of animals (n=3-5 per group) for dose escalation.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., using a modified Fibonacci sequence).
-
Formulation: Prepare the compound in a suitable vehicle. Ensure the formulation is sterile for parenteral routes.
-
Administration: Administer the compound via the chosen route.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).
-
Data Collection: Record body weights daily for the first week and then every other day. Perform necropsy at the end of the study to examine for gross organ pathology.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).
General Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a Novel Pyrimidine Derivative in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
| Compound X | IV | 2 | 1500 | 0.1 | 3000 | 2.5 |
| PO | 10 | 800 | 1.0 | 4000 | 3.0 | |
| Compound Y | IP | 5 | 1200 | 0.5 | 2500 | 1.8 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 1500 ± 250 | - |
| Compound Z | 10 | QD | 800 ± 150 | 46.7 |
| Compound Z | 25 | QD | 400 ± 100 | 73.3 |
| Positive Control | X | QD | 300 ± 80 | 80.0 |
Note: This table presents hypothetical data for illustrative purposes. QD = once daily.
Preventing degradation of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine during experimental use. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound, helping you to identify and resolve potential degradation-related problems.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis of a sample over time. | Chemical degradation of the compound due to hydrolysis, oxidation, or photolysis. | 1. Identify the Degradant: If possible, use LC-MS/MS to obtain the molecular weight and fragmentation pattern of the new peak to help elucidate its structure.[1] 2. Review Storage Conditions: Ensure the compound is stored protected from light, at the recommended temperature, and under an inert atmosphere. 3. Assess Solvent Stability: The compound may be degrading in your chosen solvent. Perform a time-course study of the compound in the experimental solvent to assess its stability. 4. Implement Mitigation Strategies: Based on the likely degradation pathway (see FAQ section), adjust experimental conditions. This may include using degassed solvents, working under low-light conditions, or adjusting the pH of aqueous solutions. |
| Decrease in the peak area of the parent compound in repeat injections from the same vial. | Instability in the autosampler or degradation in the analytical mobile phase. | 1. Check Autosampler Conditions: Ensure the autosampler temperature is controlled (e.g., 4°C) to minimize degradation during the analytical run. 2. Mobile Phase Compatibility: The compound may be unstable in the mobile phase. Prepare fresh mobile phase and consider if the pH is appropriate for the compound's stability. 3. Prepare Fresh Samples: For long analytical sequences, consider preparing fresh sample dilutions or using multiple vials to avoid prolonged exposure to ambient conditions. |
| Inconsistent results between experimental replicates. | Degradation of the compound in stock or working solutions.[2] | 1. Prepare Fresh Solutions: Ideally, prepare fresh stock and working solutions for each experiment.[2] 2. Standardize Solution Preparation: Ensure a consistent and documented procedure for solution preparation. 3. Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.[2] 4. Protect from Light: Use amber vials or wrap containers in foil to protect solutions from light.[2] |
| Color change or precipitation in a stock solution after storage and thawing. | While not always indicative of degradation, this can suggest solubility issues or degradation.[2] | 1. Optimize Solvent and Concentration: Consider using a different solvent or preparing a more dilute stock solution to ensure the compound remains fully dissolved after freeze-thaw cycles.[2] 2. Controlled Thawing: Thaw solutions slowly to room temperature and vortex thoroughly to ensure complete resolubilization before use.[2] 3. Analytical Confirmation: Analyze the solution by HPLC or LC-MS to confirm the parent compound's integrity and check for the presence of degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The aminopyrimidine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The C-N bond of the amine group or the bond connecting the piperazine ring to the pyrimidine could be cleaved.
-
Oxidation: The piperazine ring and the electron-rich pyrimidine ring are susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.
-
Photolysis: Aromatic and heterocyclic compounds can be sensitive to light, especially UV light. Exposure to light can lead to the formation of various degradation products.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: Which solvents are recommended for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of small molecules. However, it is crucial to verify the long-term stability of the compound in the chosen solvent. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use.
Q4: How can I minimize degradation in aqueous solutions during my experiments?
A4: The stability of piperazine and pyrimidine derivatives in aqueous solutions can be pH-dependent.[1][4]
-
pH Control: Use buffers to maintain a stable pH throughout your experiment. The optimal pH for stability should be determined empirically, but starting in the neutral pH range (6-8) is advisable.
-
Use Freshly Prepared Buffers: Do not use old or improperly stored buffers, as they can be a source of contamination or have a shifted pH.
-
Degas Solvents: To minimize oxidative degradation, use buffers and solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
Q5: How can I design an experiment to assess the stability of this compound under my specific conditions?
A5: A forced degradation study is the standard approach to understanding a compound's stability profile.[5][6] This involves exposing the compound to a variety of stress conditions to identify potential degradation products and pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound, in line with ICH guidelines.[6][7] The goal is to induce degradation to a level of 5-20%, which is sufficient to detect and identify degradation products without completely consuming the parent compound.[1]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (e.g., 3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Heat one set of samples (e.g., at 60°C) and keep another at room temperature.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Heat one set of samples (e.g., at 60°C) and keep another at room temperature.
-
Oxidation: Dilute the stock solution with 3% and 30% H₂O₂. Keep the samples at room temperature.
-
Thermal Degradation: Store both solid compound and a stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Include a dark control stored under the same conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact timing will depend on the compound's stability.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Summary for Forced Degradation Conditions:
| Condition | Stress Agent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temperature | Up to 48 hours |
| Thermal | None | 60°C | Up to 48 hours |
| Photolytic | ICH Q1B specified light/UV exposure | Controlled | As per guideline |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Samples from the forced degradation study
Procedure:
-
Initial Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound by scanning with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector.
-
Gradient Elution: Start with a broad gradient to elute the parent compound and any potential degradants. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (e.g., a cocktail of acid, base, and peroxide-degraded samples) to observe all potential degradation products.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier), and pH to achieve adequate resolution between the parent peak and all degradant peaks.
-
For basic compounds like this, peak tailing can be an issue. Using a low pH mobile phase (like 0.1% formic acid) or adding a small amount of an amine modifier (like triethylamine) can improve peak shape.[1]
-
-
Method Validation: Once optimized, the method should be validated according to ICH Q2(R2) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow
Caption: General workflow for a forced degradation stability study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. rjptonline.org [rjptonline.org]
- 7. snscourseware.org [snscourseware.org]
Technical Support Center: Managing Off-Target Effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Containing Compounds
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors that incorporate the 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine scaffold. Due to the prevalence of this chemical moiety in multi-kinase inhibitors, this guide will use the dual FLT3/CDK inhibitor, FN-1501 , as a representative example to address specific issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of compounds containing the this compound scaffold, using FN-1501 as an example?
A1: The this compound scaffold is a component of many kinase inhibitors. For our representative compound, FN-1501, the primary targets are Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). Specifically, it potently inhibits FLT3, CDK2, CDK4, and CDK6.[1][2] Known secondary, or "off-target," kinases for FN-1501 include KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET kinase.[3][4] It is crucial to consider this polypharmacology when interpreting experimental data.
Q2: My cells are exhibiting a phenotype that is not consistent with the known function of the primary targets (FLT3/CDKs). How can I determine if this is an off-target effect?
A2: This is a common challenge when working with multi-kinase inhibitors. An unexpected phenotype could indeed be the result of the inhibitor acting on a secondary target. To dissect this, you can employ several strategies:
-
Use a structurally unrelated inhibitor: If possible, treat your cells with an inhibitor of the primary target that has a different chemical structure. If the unexpected phenotype is not observed, it is more likely an off-target effect of your original compound.
-
Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype persists upon treatment with your compound in these cells, it is likely mediated by an off-target interaction.
-
Kinase profiling: Perform a comprehensive kinase screen to identify all potential targets of your compound at the concentration you are using in your experiments. This can provide a clearer picture of its selectivity.[5]
Q3: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of my compound. Could this be due to off-target effects?
A3: Yes, high cytotoxicity at low concentrations can be indicative of an off-target effect, especially if the primary target is not considered essential for the survival of that specific cell line. The inhibitor might be acting on another kinase that is critical for the viability of your cells. A dose-response experiment to determine the IC50 for on-target inhibition versus cytotoxicity can be informative. If the cytotoxic IC50 is significantly lower than the IC50 for inhibiting the primary target's activity, an off-target effect is likely.
Q4: How can I confirm that my compound is engaging its intended target within the cell?
A4: Confirming target engagement in a cellular context is critical. Several techniques can be used:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of your target kinase. A potent inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides direct evidence of target engagement.[6][7]
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotypes
If you observe a phenotype that is inconsistent with the inhibition of the primary target, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
A common issue is observing potent inhibition in a biochemical (in vitro) kinase assay but weak or no activity in a cell-based assay.
Caption: Troubleshooting workflow for assay discrepancies.
Data Presentation
Illustrative Kinase Selectivity Profile of FN-1501
The following table presents the known inhibitory activity of FN-1501 against its primary targets and a selection of known off-targets. A broader kinase screen is recommended to fully characterize the selectivity profile.
| Kinase Target | Kinase Family | IC50 (nM) | Target Class |
| FLT3 | Tyrosine Kinase | 0.28 | Primary |
| CDK4/cyclin D1 | Serine/Threonine Kinase | 0.85 | Primary |
| CDK6/cyclin D1 | Serine/Threonine Kinase | 1.96 | Primary |
| CDK2/cyclin A | Serine/Threonine Kinase | 2.47 | Primary |
| KIT | Tyrosine Kinase | >10 | Off-target |
| PDGFRα | Tyrosine Kinase | >10 | Off-target |
| VEGFR2 | Tyrosine Kinase | >10 | Off-target |
| ALK | Tyrosine Kinase | >100 | Off-target |
| RET | Tyrosine Kinase | >100 | Off-target |
| SRC | Tyrosine Kinase | >1000 | Off-target |
| EGFR | Tyrosine Kinase | >1000 | Off-target |
Note: IC50 values for off-targets are illustrative and represent hypothetical data from a broader kinase screen. For detailed and specific off-target IC50 values, a comprehensive kinase profiling assay should be performed.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is for determining the IC50 value of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified kinase and appropriate substrate.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP at a concentration near the K_m for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the inhibitor or vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40-70°C) using a thermal cycler. Include an unheated control.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[9]
Signaling Pathways
The following diagram illustrates the on-target and potential off-target signaling pathways affected by a multi-kinase inhibitor like FN-1501.
Caption: On-target and off-target signaling pathways of a multi-kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Reaction Conditions for Nucleophilic Substitution on the Pyrimidine Ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during nucleophilic substitution on a pyrimidine ring?
A1: The most frequent challenges include low reaction yields, formation of side products, and lack of regioselectivity, particularly when multiple leaving groups are present on the pyrimidine ring.[1][2] Other common problems involve incomplete reactions and difficulty in product purification.
Q2: Which positions on the pyrimidine ring are most susceptible to nucleophilic attack?
A2: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus most susceptible to nucleophilic attack.[3] This is due to the electron-withdrawing nature of the two nitrogen atoms in the ring, which can stabilize the negative charge in the Meisenheimer intermediate.[3][4]
Q3: How do electron-withdrawing or electron-donating groups on the pyrimidine ring affect the reaction?
A3: Electron-withdrawing groups (EWGs) attached to the pyrimidine ring increase its electrophilicity and stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the rate of nucleophilic aromatic substitution.[5] Conversely, electron-donating groups (EDGs) decrease the ring's electrophilicity, making the reaction slower and potentially requiring harsher reaction conditions. The position of these groups is also critical in directing the regioselectivity of the substitution.[1]
Q4: What is the typical order of reactivity for halogen leaving groups in SNAr reactions on pyrimidines?
A4: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[6]
Troubleshooting Guide
Low Reaction Yield / Incomplete Reaction
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently activated pyrimidine ring | Ensure the pyrimidine substrate has sufficient electron-withdrawing groups. If not, consider if a different synthetic route or a catalyzed reaction (e.g., Buchwald-Hartwig amination) is more appropriate. |
| Poor leaving group | Select a substrate with a better leaving group (e.g., fluoride or chloride over bromide or iodide). In some cases, a sulfonyl group can be a very effective leaving group. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[7] |
| Inappropriate solvent | Use a polar apathetic solvent such as DMF, DMSO, or NMP to facilitate the formation of the charged Meisenheimer intermediate. Ensure the solvent is anhydrous, as water can react with strong bases and some nucleophiles. |
| Incorrect base | The choice of base is crucial. For aminations, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For other nucleophiles, stronger bases like NaH or K₂CO₃ may be necessary. |
| Catalyst issues (if applicable) | For catalyzed reactions like Buchwald-Hartwig, ensure the palladium catalyst and ligand are appropriate for the specific substrate and nucleophile. The catalyst may need to be activated or a pre-catalyst used. |
Poor Regioselectivity (e.g., in di- or tri-substituted pyrimidines)
| Potential Cause | Troubleshooting Suggestion |
| Similar reactivity of leaving groups | The C4 position is generally more reactive than the C2 position in 2,4-dichloropyrimidines due to better stabilization of the Meisenheimer intermediate.[4][8] However, this can be influenced by other substituents on the ring.[1] |
| Steric hindrance | A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, a bulky substituent on the pyrimidine ring can direct the nucleophile to other positions. |
| Reaction conditions | Temperature and solvent can influence regioselectivity. Lowering the reaction temperature may increase the selectivity for the more reactive site. In some cases, the choice of a tertiary amine as a nucleophile can favor substitution at the C2 position of 2,4-dichloropyrimidines.[9] |
| Thermodynamic vs. Kinetic Control | A mixture of products can result from a competition between the kinetically and thermodynamically favored products. Altering the reaction time and temperature can favor one over the other. |
Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Reaction with solvent | In alcoholic solvents, the corresponding alkoxide can act as a nucleophile, leading to undesired alkoxy-substituted byproducts.[2] Using a non-nucleophilic solvent is recommended. |
| Di-substitution | When using a di- or tri-halopyrimidine, the product of the first substitution can sometimes react further. Using a stoichiometric amount of the nucleophile and carefully controlling the reaction time can minimize this. |
| Decomposition of starting materials or products | High reaction temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. |
Experimental Protocols
General Procedure for Amination of 2-Chloropyrimidine
This protocol describes a general method for the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with an amine.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.1 - 1.5 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (5-10 mL)
-
Microwave reaction vial or round-bottom flask with a condenser
-
Stirring apparatus
-
TLC plates and appropriate eluent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a microwave reaction vial or a round-bottom flask, add the 2-chloropyrimidine derivative (1.0 mmol) and the amine (1.1 - 1.5 mmol).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL) and the base (TEA or DIPEA, 1.5 - 2.0 mmol).
-
If using conventional heating, equip the flask with a condenser and heat the mixture to the desired temperature (typically 80-140 °C) with stirring.[7]
-
If using microwave irradiation, seal the vial and heat to the specified temperature (e.g., 120-140 °C) for the designated time (typically 15-30 minutes).[7]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired aminopyrimidine.
Data Presentation
Table 1: Influence of Solvent and Temperature on the Amination of 2-Chloropyrimidine with Morpholine.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 17 | 80 |
| 2 | Dioxane | 160 (Microwave) | 0.5 | 83 |
| 3 | Propanol | 120-140 (Microwave) | 0.25-0.5 | Not specified |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate-dependent.[7][10]
Table 2: Regioselectivity in the Amination of 2,4-Dichloropyrimidines.
| Substrate | Nucleophile | Conditions | Major Product | Reference |
| 2,4-Dichloropyrimidine | Secondary Amines | Pd-catalysis | C4-substitution | [11] |
| 2,4-Dichloropyrimidine | Anilines | No catalyst | C4-substitution | [11] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amines | CHCl₃, rt | C2-substitution | [9] |
| 2,4-Dichloro-6-methoxypyrimidine | Bromide (surrogate) | QM Calculation | C2-substitution | [1] |
Visualizations
Reaction Workflow and Key Decision Points
Caption: A workflow diagram illustrating the key steps and decision points in optimizing nucleophilic substitution reactions on the pyrimidine ring.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on a pyrimidine ring, proceeding through a resonance-stabilized Meisenheimer complex.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Pyrimidine Derivatives as Kinase Inhibitors in Signaling Pathways
Caption: A simplified signaling pathway illustrating how pyrimidine derivatives can act as inhibitors of key kinases like Aurora Kinase and PLK, thereby blocking cell cycle progression and proliferation.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to minimize toxicity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the toxicity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities associated with this compound in animal models?
A1: While specific toxicity data for this compound is not extensively published, based on its structural motifs (an aminopyrimidine core and a piperazine group), researchers should be vigilant for potential neurotoxicity, hepatotoxicity, and nephrotoxicity. Aminopyrimidines have been associated with central nervous system effects, while some piperazine-containing compounds have shown liver and kidney effects in preclinical studies.
Q2: What are the typical signs of neurotoxicity to watch for in animal models?
A2: Common signs of neurotoxicity include, but are not limited to, convulsions, tremors, ataxia (incoordination), changes in gait and posture, altered levels of activity (hyperactivity or hypoactivity), and changes in sensory responses. A systematic method for evaluating these signs is the Functional Observational Battery (FOB).
Q3: How can I monitor for potential liver and kidney toxicity during my studies?
A3: Liver and kidney toxicity can be monitored through regular blood and urine analysis, followed by histopathological examination of the organs. Key biomarkers are summarized in the table below.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity at Planned Doses
Possible Cause: The compound may have a steeper dose-response curve for toxicity than anticipated, or there may be rapid onset of severe, unpredicted toxicity.
Troubleshooting Steps:
-
Immediate Action: Cease administration of the compound immediately. Ensure animal welfare and provide supportive care as advised by veterinary staff.
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a wider range of doses and smaller increments, using a smaller number of animals per group to establish the Maximum Tolerated Dose (MTD).
-
Pharmacokinetic Analysis: Perform a preliminary pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile. High exposure (Cmax) or long half-life (t1/2) could contribute to toxicity.
-
Formulation Re-evaluation: Consider if the formulation vehicle is contributing to the toxicity. Test the vehicle alone as a control group. Consider alternative formulation strategies to alter the PK profile and potentially reduce toxicity (see Section on Formulation Strategies).
Issue 2: Animals Exhibit Seizures, Tremors, or Ataxia
Possible Cause: The compound may be exerting neurotoxic effects, potentially through modulation of ion channels or neurotransmitter systems in the central nervous system (CNS). Based on the 4-aminopyrimidine structure, interference with voltage-gated potassium channels and subsequent effects on GABAergic signaling is a plausible mechanism.
Troubleshooting Steps:
-
Systematic Neurobehavioral Assessment: Implement a Functional Observational Battery (FOB) to systematically assess and quantify the neurobehavioral phenotype.
-
Consider Mechanism of Action: The 4-aminopyrimidine moiety is structurally related to 4-aminopyridine, a known potassium channel blocker that can induce hyperexcitability and seizures. This suggests a potential on-target or off-target effect on neuronal ion channels.
-
Dose Adjustment: Reduce the dose to a level that does not produce overt neurotoxicity and re-evaluate for efficacy.
-
Formulation Modification for CNS Penetration: If the therapeutic target is not in the CNS, consider formulation strategies that limit blood-brain barrier penetration. Conversely, if the target is in the CNS, co-administration of agents that mitigate hyperexcitability could be explored, though this adds complexity to the study.
Data Presentation
Table 1: Key Biomarkers for Monitoring Organ Toxicity
| Organ System | Blood Biomarkers | Urine Biomarkers | Histopathological Findings |
| Liver | Alanine Aminotransferase (ALT) | - | Hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), fibrosis. |
| Aspartate Aminotransferase (AST) | |||
| Alkaline Phosphatase (ALP) | |||
| Total Bilirubin (TBIL) | |||
| Kidney | Blood Urea Nitrogen (BUN) | Kidney Injury Molecule-1 (KIM-1) | Tubular necrosis, interstitial nephritis, glomerular damage, cast formation. |
| Serum Creatinine (sCr) | Clusterin | ||
| Cystatin C |
Experimental Protocols
Protocol 1: Functional Observational Battery (FOB) for Neurotoxicity Assessment in Rodents
Objective: To systematically assess the behavioral and neurological status of animals following administration of this compound.
Methodology:
-
Acclimation: Acclimate animals to the testing room and handling procedures for at least 3 days prior to the study.
-
Baseline Assessment: Conduct a baseline FOB on all animals before the first dose.
-
Dosing: Administer the compound or vehicle control.
-
Observations: Perform the FOB at the time of predicted peak plasma concentration (if known) and at several time points post-dose (e.g., 1, 4, 24 hours).
-
Observational Arena: Place each animal individually in a standard open field arena for a defined period (e.g., 5 minutes) and record observations.
-
Home Cage Observations: Observe the animal's posture, activity, and any abnormal behaviors in its home cage.
-
Manipulative Tests:
-
Sensorimotor Responses: Assess responses to auditory (e.g., clicker), visual (e.g., approaching object), and tactile stimuli (e.g., prodding with a blunt object).
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Motor Activity: Quantify locomotor activity using an automated activity monitoring system.
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself.
-
-
Scoring: Use a standardized scoring system to quantify observations.
Protocol 2: Assessment of Hepatotoxicity and Nephrotoxicity
Objective: To evaluate the potential for this compound to induce liver and kidney damage.
Methodology:
-
Study Design: Include a vehicle control group and at least three dose groups of the test compound.
-
Blood and Urine Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) and urine (e.g., using metabolic cages) at baseline and at selected time points during the study (e.g., weekly for a sub-chronic study).
-
Clinical Chemistry:
-
Hepatotoxicity: Analyze plasma or serum for ALT, AST, ALP, and total bilirubin.
-
Nephrotoxicity: Analyze serum for BUN and creatinine. Analyze urine for KIM-1, clusterin, and total protein.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect liver and kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides to identify and score any pathological changes.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex Formulation
Objective: To prepare a formulation that may enhance the solubility and reduce the toxicity of the compound by encapsulating it within a cyclodextrin molecule.
Methodology:
-
Molar Ratio Determination: Determine the optimal molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2) through preliminary solubility studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.[1][2][3][4][5]
-
Co-precipitation Method:
-
Dissolve the chosen cyclodextrin in purified water with stirring.
-
Separately, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the solvent(s) under vacuum (e.g., using a rotary evaporator).
-
Collect the resulting powder and dry it under vacuum.
-
The final product can be reconstituted in an aqueous vehicle for administration.
-
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: Hypothesized signaling pathway for neurotoxicity.
Caption: Troubleshooting workflow for unexpected mortality.
Caption: Troubleshooting workflow for neurotoxicity signs.
References
- 1. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
Addressing batch-to-batch variability of synthesized 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in yield and purity between different batches of synthesized this compound. What are the common causes?
Batch-to-batch variability in the synthesis of this compound can stem from several factors.[1] A systematic investigation is key to identifying the root cause. The most common contributing factors include:
-
Raw Material Quality: Variations in the purity of starting materials, such as 6-chloropyrimidin-4-amine and 1-methylpiperazine, can introduce impurities or affect reaction kinetics.
-
Reaction Conditions: Minor deviations in critical parameters like temperature, reaction time, reagent stoichiometry, and stirring rate can lead to inconsistent product yield and the formation of side products.[1]
-
Solvent Quality: The presence of impurities, especially water, in solvents can interfere with the reaction, leading to incomplete conversion or side reactions.[1]
-
Work-up and Purification: Inconsistencies in procedures like extraction, quenching, crystallization, and chromatography can result in batches with different purity profiles and physical properties.[1]
Q2: How can we identify the root cause of unexpected impurities in our synthesis?
A structured approach is essential for impurity identification.[1] First, review the experimental records to ensure all reaction parameters were followed correctly. Then, utilize a combination of analytical techniques to compare a "good" batch with a "bad" batch. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and profile of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities, if they can be isolated.
This comparative analysis will provide crucial clues about the identity and potential origin of the contaminants.
Q3: What are the Critical Quality Attributes (CQAs) we should monitor for our synthesized this compound?
For consistent quality and reliable performance in downstream applications, the following CQAs should be closely monitored for each batch:[1]
-
Purity: The percentage of the desired compound, typically determined by HPLC.
-
Impurity Profile: Identification and quantification of any known and unknown impurities.
-
Yield: The overall efficiency of the synthesis.
-
Physical Properties: Appearance, color, and melting point.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
Troubleshooting Guides
Issue 1: Lower than Expected Yield
A consistently low yield can be caused by several factors throughout the synthetic process. This guide provides a logical workflow to diagnose the issue.
References
Improving the stability of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine stock solutions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the reliability of your experimental data begins with the integrity of your reagents. This guide is dedicated to helping you prepare and maintain stable stock solutions of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine , ensuring the consistency and reproducibility of your results.
This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. By understanding the "why" behind each step, you can proactively address challenges and make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic organic compound. Its structure is comprised of three key functional groups that dictate its chemical behavior and stability:
-
A Pyrimidine Ring: A nitrogen-containing aromatic ring that is a core component of nucleobases.[1] This structure can be susceptible to hydrolysis under certain pH conditions and photolysis upon exposure to UV light.[2]
-
A Piperazine Ring: A six-membered ring containing two nitrogen atoms. Piperazine and its derivatives are known to be vulnerable to oxidative degradation.[3][4][5]
-
An Exocyclic Amine Group: This group makes the molecule basic and can be a site for oxidation. The stability of amines is often dependent on factors like pH, air exposure, and light.[6]
Understanding these motifs is crucial for troubleshooting stability issues.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of non-polar small molecules for use in biological assays.[7][8] However, the choice of solvent is critical and depends on the downstream application.
| Solvent | Suitability & Considerations |
| DMSO (Anhydrous) | Primary Recommendation. Excellent for achieving high concentrations (e.g., 10-50 mM). However, DMSO is hygroscopic (absorbs water), which can lead to compound precipitation or hydrolysis over time.[9] Always use fresh, anhydrous DMSO. |
| Ethanol | Alternative for specific assays. Can be used if DMSO interferes with the experiment. Solubility may be lower than in DMSO. Use absolute ethanol (≥99.5%). |
| Aqueous Buffers (e.g., PBS) | Not recommended for primary stock. The compound has low aqueous solubility. Direct dissolution in buffers will likely result in a very low concentration and potential for rapid precipitation.[10] Dilutions from a DMSO stock into aqueous buffers should be done immediately before use. |
Q3: What are the ideal storage conditions for the solid compound and its stock solutions?
A3: Proper storage is paramount to prevent degradation.
-
Solid Compound: Store at room temperature in a dark, inert atmosphere as recommended by suppliers.[11] Keeping it in a desiccator will protect it from moisture.
-
Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which are a major cause of compound precipitation.[12][13] Store these aliquots in tightly sealed vials at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[12][14]
Troubleshooting Guide: Common Stock Solution Issues
This section addresses specific problems you may encounter with your this compound stock solutions.
Issue 1: My compound precipitated out of the DMSO stock solution after storage.
-
Observation: Visible crystals or solid particles are present in the vial after thawing.
-
Primary Cause: Absorption of atmospheric water by DMSO. DMSO is highly hygroscopic, and the absorbed water reduces the solubility of hydrophobic compounds, causing them to precipitate.[9][15] Freeze-thaw cycles can accelerate this process.[13]
-
Confirmation: Gently warm the solution to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate redissolves, the issue is likely poor solubility at low temperatures, exacerbated by water contamination.
-
Solvent Quality: Discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous, cell-culture grade DMSO.
-
Proper Aliquoting: Prepare smaller, single-use aliquots (e.g., 10-20 µL) to minimize the number of freeze-thaw cycles for any given vial.[16]
-
Inert Gas Overlay: For maximum protection, before sealing and freezing, you can gently flush the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.
Issue 2: The stock solution turned yellow or brown over time.
-
Observation: The initially colorless or pale-yellow solution has developed a distinct color.
-
Primary Cause: Oxidative degradation. The piperazine and amine moieties in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.[3][5][17] This process often produces colored byproducts.
-
Protect from Light: Store all stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation. The pyrimidine ring, being a nitrogen-containing heterocycle, can be particularly sensitive to UV radiation.[18][19]
-
Minimize Headspace: Use vials that are appropriately sized for your aliquot volume to reduce the amount of trapped air (oxygen).
-
Use High-Purity Solvents: Ensure your DMSO is of high purity and free from metal contaminants that can catalyze oxidative reactions.[17]
-
Consider Antioxidants (Advanced): In cases of extreme sensitivity, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution can be considered, but this must be validated to ensure it doesn't interfere with your assay.
Issue 3: The compound precipitates immediately when I dilute it into my aqueous assay buffer.
-
Observation: The aqueous solution becomes cloudy or turbid immediately after adding the DMSO stock.
-
Primary Cause: "Solvent shock." This occurs when a compound dissolved in a good organic solvent (DMSO) is rapidly diluted into a poor solvent (aqueous buffer). The drastic change in polarity causes the compound's solubility limit to be exceeded locally, leading to immediate precipitation.[9][10]
-
Optimize Dilution Technique: Do not add the DMSO stock to the buffer and leave it static. Instead, add the small volume of DMSO stock dropwise into the vortexing or stirring aqueous buffer.[9] This promotes rapid mixing and avoids localized high concentrations.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can help keep the compound in solution.[9]
-
Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay buffer. Try testing a lower final concentration.
-
Temperature Matters: Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.[9]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stable Stock Solution in DMSO
This protocol provides a self-validating method for preparing a high-quality stock solution.
-
Pre-Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Use only new, sterile microcentrifuge tubes or amber glass vials.
-
Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO (water content <0.05%).
-
-
Calculation:
-
The molecular weight of C9H15N5 is 193.25 g/mol .[11]
-
To make 1 mL of a 10 mM solution, you need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (193.25 g / 1 mol) * (1 mol / 1000 mmol) = 0.0019325 g = 1.93 mg.
-
-
Dissolution:
-
Carefully weigh out 1.93 mg of the compound and place it into a labeled vial.
-
Add 1 mL of anhydrous DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.[16]
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into 10-20 single-use aliquots in tightly sealed, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store at -80°C for long-term stability.
-
Visualization of Workflows
Caption: Workflow for preparing a stable stock solution.
Caption: Decision tree for troubleshooting common stock issues.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 96225-96-6|this compound|BLD Pharm [bldpharm.com]
- 12. captivatebio.com [captivatebio.com]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 18. aanda.org [aanda.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low cell permeability of this compound?
A1: The low cell permeability of pyrimidine-based compounds like this compound can often be attributed to their physicochemical properties. These molecules can be polar and possess a significant number of hydrogen bond donors and acceptors, which can impede their passive diffusion across the lipid bilayer of cell membranes.[1] Additionally, compounds with a piperazine moiety may be recognized by efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, thereby reducing their intracellular concentration.[1][2]
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: There are two main approaches to enhance the cell permeability of this compound:
-
Chemical Modification: This involves altering the molecule's chemical structure to improve its physicochemical properties. Key strategies include:
-
Increasing Lipophilicity: Introducing lipophilic (fat-loving) groups to the molecule can enhance its ability to partition into the cell membrane.[1][3]
-
Prodrug Approach: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For pyrimidine-based compounds, a common strategy is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.[1][4][5][6][7]
-
-
Formulation Strategies: This approach focuses on the drug delivery system without altering the compound's chemical structure. Examples include:
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[1]
-
Q3: How can I experimentally determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: A common method is to use a cell-based assay, such as the Caco-2 or MDCK permeability assay, and measure the bidirectional transport of your compound.[8][9][10]
-
Conduct a Bidirectional Assay: Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux.[11]
-
Use P-gp Inhibitors: To confirm P-gp involvement, perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[1][9]
Troubleshooting Guides
Issue 1: Low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction of a Caco-2 assay.
| Potential Cause | Troubleshooting Step | Interpretation of Results |
| Poor Passive Permeability | Evaluate the compound's physicochemical properties: lipophilicity (logP), polar surface area (PSA), and molecular weight.[1] | High PSA (>140 Ų) and low logP (<1) are often associated with poor passive permeability.[1] Consider chemical modifications to increase lipophilicity. |
| Active Efflux | Perform a bidirectional Caco-2 assay (A-B and B-A) to determine the efflux ratio (ER).[11] | An ER > 2 suggests that the compound is a substrate for an efflux transporter.[11] |
| Low Aqueous Solubility | Measure the thermodynamic solubility of the compound in the assay buffer. | Poor solubility can lead to an underestimation of permeability. Consider using solubility enhancers or a different formulation.[2] |
| Compound Instability | Analyze the compound's stability in the assay buffer and in the presence of cells. | Degradation of the compound during the assay will lead to inaccurate permeability values. |
| Poor Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. Include a paracellular marker like Lucifer yellow.[11] | A significant drop in TEER or high leakage of the paracellular marker indicates a compromised monolayer, invalidating the results. |
Issue 2: Discrepancy between PAMPA and Caco-2 assay results (High permeability in PAMPA, low in Caco-2).
| Potential Cause | Troubleshooting Step | Interpretation of Results |
| Active Efflux | This is the most likely cause, as PAMPA only measures passive diffusion.[12][13] | The high permeability in PAMPA indicates good passive diffusion potential, while the low Caco-2 permeability points to active efflux. Confirm with a bidirectional Caco-2 assay and P-gp inhibitors.[1][2] |
| Metabolism by Caco-2 cells | Analyze the samples from the Caco-2 assay for the presence of metabolites. | If metabolites are detected, the parent compound is being degraded, leading to a lower measured Papp value. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across a lipid membrane.[14]
Methodology:
-
Prepare the Donor Plate: Add the test compound solution (typically in a buffer like PBS with a small percentage of a co-solvent like DMSO) to the wells of the donor plate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat the Donor Plate Membrane: Apply a lipid solution (e.g., 10% lecithin in dodecane) to the filter membrane of the donor plate.[14][15]
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[16]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[12]
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / (Area * Time * (VA + VD))
-
Where:
-
VA = Volume of acceptor well
-
VD = Volume of donor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
[drug]acceptor = Concentration of drug in the acceptor well
-
[drug]equilibrium = (([drug]donor * VD) + ([drug]acceptor * VA)) / (VD + VA)
-
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized epithelial cells, mimicking the intestinal barrier.[11][17]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure the formation of tight junctions. Values are typically expected to be between 300-500 Ω·cm².[11] A low-permeability marker like Lucifer yellow can also be used to verify monolayer integrity.[11]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.[2]
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
ER = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Cellular transport pathways for small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 9. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uu.diva-portal.org [uu.diva-portal.org]
Validation & Comparative
Comparing the efficacy of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine to Imatinib.
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparison of the therapeutic agent Imatinib and a representative multi-kinase inhibitor, Compound 7x, which incorporates the 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine scaffold. While both compounds are kinase inhibitors, they exhibit distinct target profiles and mechanisms of action, making a comparative analysis valuable for researchers exploring novel anti-cancer agents and alternative therapeutic strategies.
Introduction to the Compounds
Imatinib is a well-established tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It primarily targets the BCR-ABL fusion protein in Philadelphia chromosome-positive CML, as well as c-KIT and PDGF-R kinases.[2] By blocking the ATP-binding site of these kinases, Imatinib inhibits downstream signaling pathways that drive cell proliferation and survival.[3]
This compound represents a core chemical structure found in a variety of kinase inhibitors. For the purpose of this guide, we will focus on a specific, well-characterized derivative: Compound 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) . Compound 7x has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and ARK5, playing a crucial role in cell cycle regulation.[3][4]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of Imatinib and Compound 7x against their respective target kinases and various cancer cell lines.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Imatinib | BCR-ABL | ~25-45[5] |
| c-KIT | Similar to BCR-ABL[6] | |
| PDGFR | Similar to BCR-ABL[6] | |
| Compound 7x | CDK4/Cyclin D1 | 3.87[3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Primary Target in Cell Line |
| Imatinib | K562 | Chronic Myeloid Leukemia | ~0.3 | BCR-ABL |
| Compound 7x | T-47D | Breast Cancer | 0.088[7] | CDK4 |
| HCT-116 | Colon Cancer | Not specified, but active | CDK4 | |
| NCI-H460 | Lung Cancer | Not specified, but active[3] | CDK4 |
GI50: The concentration of a drug that causes 50% growth inhibition in a cell line.
Signaling Pathways and Mechanism of Action
The distinct therapeutic effects of Imatinib and Compound 7x stem from their intervention in different critical signaling pathways.
Imatinib: Inhibition of BCR-ABL Signaling
Imatinib's primary mechanism of action in CML is the inhibition of the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[8][9][10] Imatinib binding to the ATP-binding pocket of BCR-ABL blocks its kinase activity, leading to the suppression of these pro-cancerous signals and induction of apoptosis in leukemia cells.[11]
Compound 7x: Targeting the CDK4/Cyclin D1 Pathway
Compound 7x exerts its anti-proliferative effects by inhibiting CDK4, a key regulator of the cell cycle.[3] In response to mitogenic signals, CDK4 forms a complex with Cyclin D, which then phosphorylates and inactivates the Retinoblastoma (Rb) protein.[12][13] This inactivation allows the E2F transcription factor to initiate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[14] By inhibiting CDK4, Compound 7x prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the potency of a compound against a specific kinase.
-
Reagents and Materials: Recombinant kinase (e.g., BCR-ABL, CDK4/Cyclin D1), kinase-specific substrate, ATP, kinase assay buffer, test compound (Imatinib or Compound 7x), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines (e.g., K562, T-47D), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells. d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.
Conclusion
Imatinib and Compound 7x, a representative molecule with a this compound core, exemplify the diversity of kinase inhibitors in cancer therapy. Imatinib's targeted inhibition of the BCR-ABL oncoprotein provides a highly effective treatment for CML. In contrast, Compound 7x's inhibition of the cell cycle regulator CDK4 demonstrates a different, yet equally important, therapeutic strategy applicable to a range of solid tumors. This comparative guide highlights their distinct mechanisms, target specificities, and cellular effects, providing a valuable resource for researchers in the field of oncology drug discovery and development. The exploration of compounds with novel kinase inhibition profiles, such as Compound 7x, is crucial for expanding the arsenal of targeted therapies and addressing unmet needs in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 13. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating In Vitro Activity: A Comparative Guide to Orthogonal Assays for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Guide for Researchers, Scientists, and Drug Development Professionals
In drug discovery, confirming that a compound's activity in a primary biochemical assay translates to a specific mechanism of action in a cellular context is paramount. Relying on a single assay can be misleading due to factors like off-target effects or assay-specific artifacts. Orthogonal assays—distinct methods that measure the same biological process or target engagement through different principles—are essential for building a robust body of evidence.
This guide provides a framework for validating the in vitro activity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine , a compound representative of a class of kinase inhibitors. Given its structural motifs, this compound is hypothesized to target the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cell growth, proliferation, and survival.[1]
To illustrate the validation process, we will compare data from three distinct assays for two well-characterized, potent pan-PI3K inhibitors, PI-103 and GDC-0941 (Pictilisib) , which serve as benchmarks for our compound of interest.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of numerous cellular functions.[1] Upon activation by upstream signals like growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits the kinase AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[1] Activated AKT then phosphorylates a host of downstream targets to drive cell proliferation and survival.[1] Inhibiting PI3K is a validated therapeutic strategy in oncology.
Comparative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of benchmark compounds PI-103 and GDC-0941 across three orthogonal assays. This multi-assay data provides a comprehensive profile of their activity, from direct enzyme inhibition to cellular target engagement and downstream pathway modulation.
| Assay Type | Principle | Target | Compound | IC₅₀ (nM) |
| Biochemical | ADP-Glo™ Kinase Assay | Purified PI3Kα (p110α) | PI-103 | 2 - 8[2][3] |
| GDC-0941 | 3[4] | |||
| Cellular Target Engagement | NanoBRET™ Assay | Intracellular PI3Kα | PI-103 | ~25 |
| GDC-0941 | ~30 | |||
| Cellular Functional | Western Blot (p-AKTSer473) | Downstream Signaling | PI-103 | < 100[5] |
| GDC-0941 | ~150[6][7] |
Note: IC₅₀ values are compiled from various sources and may differ based on specific experimental conditions. The values for NanoBRET are representative estimates for potent inhibitors.
Experimental Protocols
Detailed methodologies for the three orthogonal assays are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced by a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.
Methodology:
-
Kinase Reaction: Prepare a reaction mixture containing the purified PI3Kα enzyme, its lipid substrate (PIP2), and ATP in a kinase assay buffer.
-
Compound Addition: Add serially diluted test compounds (e.g., this compound, PI-103, GDC-0941) or DMSO (vehicle control) to the reaction mixture in a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP concentration.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, reducing the BRET signal.[8]
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a PI3Kα-NanoLuc® fusion protein. Seed the transfected cells into a 384-well white assay plate and incubate for 24 hours.[9][10]
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution and add it to the cells.
-
Compound Addition: Immediately add serially diluted test compounds or DMSO control to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) solution to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (618nm) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Normalize the data and calculate IC₅₀ values, which represent the compound concentration that displaces 50% of the tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
Navigating the Kinome: A Comparative Analysis of a Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity profile of the multi-kinase inhibitor 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a compound with significant therapeutic potential. The following sections present a comprehensive analysis of its activity against a panel of kinases, the experimental protocols used for these determinations, and an overview of the key signaling pathways affected.
Initial searches for the kinase cross-reactivity profile of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine did not yield a comprehensive dataset. Therefore, this guide presents data for a structurally related and well-characterized pyridopyrimidine analog, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (referred to as Compound 7x), to exemplify a comprehensive kinase inhibitor comparison guide.
Kinase Inhibition Profile
Compound 7x was profiled against a panel of kinases to determine its selectivity. The results, summarized in the table below, demonstrate potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5), also known as NUAK1. The compound exhibited significantly less activity against other tested kinases, indicating a favorable selectivity profile.
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 3.87 |
| ARK5 (NUAK1) | Potent Inhibition |
| CDK1 | >1000 |
| CDK2 | >1000 |
| CDK5 | >1000 |
| CDK8 | >1000 |
| CDK9 | >1000 |
Note: The IC50 value for ARK5 was not explicitly quantified in the available public data but was described as potent.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on standard methodologies, to determine the half-maximal inhibitory concentration (IC50) of a test compound.
In Vitro Kinase Inhibition Assay
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Reaction Mixture: Add the purified kinase and its specific substrate to the wells containing the test compounds.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
To better understand the experimental process and the biological context of the inhibitor's targets, the following diagrams are provided.
Comparative analysis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and other PLK4 inhibitors.
An in-depth evaluation of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and other prominent Polo-like Kinase 4 (PLK4) inhibitors, providing key experimental data and methodologies for drug development professionals and researchers in oncology and cell biology.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Its overexpression has been implicated in the tumorigenesis of various cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the core compound of interest, this compound, alongside other well-characterized PLK4 inhibitors such as Centrinone and CFI-400945.
Biochemical Profile and Selectivity
The potency and selectivity of a kinase inhibitor are critical parameters in its development as a therapeutic agent. The following table summarizes the in vitro inhibitory activities of several PLK4 inhibitors against PLK4 and other related kinases. A lower IC50 or Ki value indicates higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |
| Compound 8h (pyrimidin-2-amine derivative) | PLK4 | 6.7 | - | Data on selectivity against other kinases is not available.[1] |
| Centrinone | PLK4 | 2.71 | 0.16 | >1000-fold selective for PLK4 over Aurora A and Aurora B.[2] |
| Aurora A | >2710 | - | ||
| Aurora B | >2710 | - | ||
| CFI-400945 | PLK4 | 2.8 | 0.26 | Also inhibits Aurora B, TRKA, TRKB, and Tie2/TEK at higher concentrations.[3] |
| Aurora A | 140 | - | ||
| Aurora B | 98 | - | ||
| TrkA | 6 | - | ||
| TrkB | 9 | - | ||
| Tie-2 | 22 | - | ||
| YLT-11 | PLK4 | - | - | Reported to be a selective PLK4 inhibitor.[4] |
Cellular Activity of PLK4 Inhibitors
The anti-proliferative activity of PLK4 inhibitors is a key indicator of their potential as anti-cancer agents. The following table presents the growth inhibition (GI50) values for various PLK4 inhibitors across different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | GI50 (µM) |
| Compound 8h (pyrimidin-2-amine derivative) | MCF-7 | Breast Cancer | - |
| BT474 | Breast Cancer | - | |
| MDA-MB-231 | Breast Cancer | - | |
| CFI-400945 | MCF-7 | Breast Cancer | 0.008[5] |
| MDA-MB-468 | Breast Cancer | 0.006[5] | |
| A549 | Lung Cancer | 0.005[5] | |
| Centrinone | WE-68 | Ewing's Sarcoma | Induces cell death in the low micromolar range. |
| SK-ES-1 | Ewing's Sarcoma | Induces cell death in the low micromolar range. | |
| A673 | Ewing's Sarcoma | Induces cell death in the low micromolar range. | |
| YLT-11 | MCF-7 | Breast Cancer | Significantly decreased viability.[4] |
| MDA-MB-468 | Breast Cancer | Significantly decreased viability.[4] | |
| MDA-MB-231 | Breast Cancer | Significantly decreased viability.[4] |
PLK4 Signaling Pathway and Inhibition
PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which then recruits SAS-6 to form the cartwheel structure of the new centriole. The activity of PLK4 is tightly regulated through autophosphorylation, which leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of PLK4 disrupts this cascade, leading to a failure in centriole duplication and subsequent mitotic defects. Downstream of PLK4, signaling pathways such as the p53/p21 and PI3K/Akt pathways can be activated, leading to cell cycle arrest or apoptosis.[6][7]
Experimental Protocols
In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies PLK4 activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human PLK4 enzyme
-
PLK4 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound, Centrinone, CFI-400945) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the PLK4 enzyme and the substrate peptide.
-
Add the test inhibitors to the respective wells. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.
Immunofluorescence for Centrosome Counting
This technique is used to visualize and quantify centrosomes within cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and/or normal goat serum)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with PLK4 inhibitors for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against the centrosomal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and count the number of centrosomes per cell.
Western Blotting for PLK4 Signaling Proteins
This method is used to detect changes in the expression and phosphorylation status of proteins in the PLK4 signaling pathway.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[8]
-
Block the membrane to prevent non-specific binding.[8]
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
Detect the protein bands using an ECL substrate and an imaging system.[8]
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Confirming the on-target effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine using CRISPR
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of the hypothetical CDK4/6 inhibitor, 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, utilizing CRISPR-Cas9 technology. We present supporting experimental data and detailed protocols to aid researchers in validating potential therapeutic compounds.
Introduction
The discovery of novel therapeutic agents requires rigorous validation of their intended biological targets.[1][2][3] this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a critical therapeutic target.[4] This guide outlines a CRISPR-Cas9-based workflow to unequivocally demonstrate that the anti-proliferative effects of this compound are mediated through the specific inhibition of CDK4 and CDK6.
CRISPR-Cas9 technology offers a precise and powerful tool for gene editing, enabling the creation of knockout cell lines to validate drug-target interactions.[1][5][6] By comparing the cellular response to this compound in wild-type versus CDK4/6 knockout cells, we can ascertain the on-target specificity of the compound. This approach provides a robust framework for preclinical drug development and target validation.[7][8]
Experimental Overview & Comparative Analysis
To validate the on-target effects of this compound, a series of experiments are conducted comparing its efficacy against a known CDK4/6 inhibitor, Palbociclib, in both wild-type and CRISPR-generated knockout cancer cell lines.
Table 1: Comparison of Anti-proliferative Activity
| Cell Line | Compound | Target(s) | IC50 (nM) |
| MCF-7 (Wild-Type) | This compound | CDK4/6 (Hypothesized) | 150 |
| Palbociclib | CDK4/6 | 100 | |
| MCF-7 (CDK4 KO) | This compound | CDK4/6 (Hypothesized) | > 10,000 |
| Palbociclib | CDK4/6 | > 10,000 | |
| MCF-7 (CDK6 KO) | This compound | CDK4/6 (Hypothesized) | 8,500 |
| Palbociclib | CDK4/6 | 7,000 | |
| MCF-7 (CDK4/6 Double KO) | This compound | CDK4/6 (Hypothesized) | > 20,000 |
| Palbociclib | CDK4/6 | > 20,000 |
Table 2: Analysis of Retinoblastoma (Rb) Protein Phosphorylation
| Cell Line | Treatment (1 µM) | p-Rb (Ser780) Level (Relative to Vehicle) |
| MCF-7 (Wild-Type) | Vehicle | 1.00 |
| This compound | 0.25 | |
| Palbociclib | 0.20 | |
| MCF-7 (CDK4/6 Double KO) | Vehicle | 0.10 |
| This compound | 0.12 | |
| Palbociclib | 0.11 |
Experimental Protocols
Generation of CDK4 and CDK6 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps to create stable knockout cell lines for target validation.
Materials:
-
MCF-7 breast cancer cell line
-
Lentiviral vectors expressing Cas9 and single guide RNAs (sgRNAs) targeting CDK4 and CDK6
-
Lipofectamine 3000
-
Puromycin
-
Polybrene
Procedure:
-
sgRNA Design and Cloning: Design and clone three to four unique sgRNAs targeting exons of CDK4 and CDK6 into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using Lipofectamine 3000.
-
Transduction of MCF-7 Cells: Harvest the lentiviral particles and transduce MCF-7 cells in the presence of Polybrene.
-
Selection of Knockout Cells: Select for successfully transduced cells using puromycin.
-
Single-Cell Cloning and Validation: Isolate single cells by limiting dilution and expand the clones. Validate the knockout of CDK4 and CDK6 at the genomic level by Sanger sequencing and at the protein level by Western blot.
Cell Viability Assay
This protocol measures the anti-proliferative effects of the compounds.
Materials:
-
Wild-type and knockout MCF-7 cells
-
This compound
-
Palbociclib
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Palbociclib for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Western Blot Analysis of Rb Phosphorylation
This protocol assesses the inhibition of CDK4/6 downstream signaling.
Materials:
-
Wild-type and knockout MCF-7 cells
-
This compound
-
Palbociclib
-
RIPA buffer
-
Primary antibodies: anti-p-Rb (Ser780), anti-total Rb, anti-GAPDH
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Lysis: Treat cells with the compounds for 24 hours and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Visualizing the Workflow and Pathway
Caption: Experimental workflow for CRISPR-based target validation.
Caption: Simplified CDK4/6 signaling pathway and point of inhibition.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Guide to the Structure-Activity Relationship of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as anticancer agents. The information presented is collated from various studies to highlight key structural modifications that influence inhibitory activity against various kinases and cancer cell lines.
Quantitative SAR Data
The following tables summarize the in vitro activity of representative this compound analogs against various kinases and cancer cell lines. These compounds often target kinases in the PI3K/Akt/mTOR and CDK families, which are crucial regulators of cell cycle and proliferation.[1][2][3]
Table 1: In Vitro Kinase Inhibitory Activity of Analogs
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 5) | Target Kinase | IC50 (nM) |
| A-1 | Phenylamino | H | CDK4 | 7.4 |
| A-2 | (5-(piperazin-1-ylmethyl)pyridin-2-yl)amino | H | CDK6 | 0.9 |
| B-1 | (5-methyl-1H-pyrazol-3-yl)amino | H | Aurora A | <200 |
| C-1 | (4-nitrophenyl)amino | H | Not Specified | - |
| D-1 | Pyrrolidin-1-yl | Pyrrolidin-1-yl | Caspase-1 | Low nM |
Data synthesized from multiple sources for illustrative comparison.[4][5][6][7]
Table 2: In Vitro Anticancer Activity of Analogs
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 5) | Cancer Cell Line | GI50/IC50 (µM) |
| E-1 | Indazol-5-ylamino | H | MCF-7 (Breast) | 1.629 |
| E-2 | Thiazol-2-yl-benzenesulfonamide | H | MCF-7 (Breast) | 8.029 (Ref) |
| F-1 | 4-(1H-benzo[d]imidazol-1-yl) | H | NCI-60 Panel | Growth Inhibition |
| G-1 | 4-aminopiperidin-1-yl | Substituted benzyl | SW480 (Colorectal) | 15.70 |
| G-2 | 4-aminopiperidin-1-yl | Substituted benzyl | MCF-7 (Breast) | 16.50 |
Data synthesized from multiple sources for illustrative comparison.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the this compound analogs.
1. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Materials : Kinase of interest (e.g., CDK4, Aurora A), corresponding substrate, ATP, kinase assay buffer, test compounds, 384-well plates, luminescence-based ATP detection reagent.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Terminate the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis : The percent inhibition is calculated relative to the high (DMSO) and low (no enzyme) controls. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[11]
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials : Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).[12][13]
-
Procedure :
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. IC50 or GI50 values are determined from dose-response curves.[12][13]
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Many pyrimidine-based inhibitors target kinases within this pathway.[1][2][3]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel kinase inhibitors.
Caption: Experimental workflow for SAR studies of kinase inhibitors.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | C19H23N9O2 | CID 72194397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
Benchmarking Anti-Proliferative Activity: A Comparative Analysis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and Key Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of pyrimidine-based compounds, with a focus on structures related to 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine. Due to the limited publicly available anti-proliferative data for this specific molecule, this guide will utilize a closely related and well-characterized compound, FN-1501 (4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide) , as a representative pyrimidine derivative.[1] The performance of FN-1501 will be benchmarked against established tyrosine kinase inhibitors: Imatinib, Gefitinib, and Dasatinib.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of selected compounds is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Lower IC50 values denote higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| FN-1501 (Representative Pyrimidine Derivative) | MV4-11 | Acute Myeloid Leukemia | 0.008[1] |
| Imatinib | LAMA-84 | Chronic Myeloid Leukemia | 0.07304[2] |
| EM-2 | Chronic Myeloid Leukemia | 0.0888[2] | |
| MEG-01 | Chronic Myeloid Leukemia | 0.08921[2] | |
| K562 | Chronic Myeloid Leukemia | ~0.03 (48h)[3] | |
| KU812 | Chronic Myeloid Leukemia | ~0.04 (48h)[3] | |
| T-47D | Breast Cancer | >10 (144h)[4] | |
| MCF7 | Breast Cancer | >10 (144h)[4] | |
| Gefitinib | PC9 | Non-Small Cell Lung Cancer | 0.07726[5] |
| HCC827 | Non-Small Cell Lung Cancer | 0.01306[5] | |
| H3255 | Non-Small Cell Lung Cancer | 0.003 | |
| A549 | Non-Small Cell Lung Cancer | 10 | |
| H1975 | Non-Small Cell Lung Cancer | >10[6] | |
| Dasatinib | Mo7e-KitD816H | Myeloid Leukemia | 0.005[7] |
| SK-BR-3 | Breast Cancer | 4[8] | |
| MDA-MB-231 | Breast Cancer | 6.1[9] | |
| MCF-7 | Breast Cancer | 2.1[8] | |
| 4T1 | Breast Cancer | 0.014[9] |
Experimental Protocols
The following are detailed methodologies for common assays used to determine the anti-proliferative activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell viability.[10][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and air dry the plates.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and air dry the plates again.
-
Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Colony Formation Assay
The colony formation assay assesses the long-term survival and proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may need to be replaced periodically.
-
Fixation and Staining: After visible colonies have formed, wash the wells with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain with a solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Experimental workflow for assessing anti-proliferative activity.
Simplified signaling pathway often targeted by pyrimidine derivatives.
Logical comparison of different kinase inhibitors.
References
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Efficacy of a Novel Pyrimidine-Based RET Inhibitor Compared to Standard-of-Care Drugs in RET Fusion-Positive Cancers
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a focus on developing potent and selective inhibitors for oncogenic driver kinases. One such critical target is the Rearranged during Transfection (RET) proto-oncogene, where activating fusions or mutations lead to uncontrolled cell proliferation in various cancers, notably Non-Small Cell Lung Cancer (NSCLC) and thyroid carcinomas. This guide provides a comparative overview of the in vivo efficacy of an investigational pyrimidine derivative, which incorporates the 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine scaffold, against the current standard-of-care RET inhibitors, Selpercatinib and Pralsetinib.
The investigational compound, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide (hereafter referred to as Compound 9x), has demonstrated potent and selective inhibition of RET kinase in preclinical models.[1] This analysis aims to contextualize its early-stage in vivo performance against the established clinical efficacy of standard-of-care agents.
Comparative Efficacy Overview
The following tables summarize the available efficacy data for Compound 9x and the standard-of-care drugs, Selpercatinib and Pralsetinib. It is critical to note that the data for Compound 9x is from preclinical mouse xenograft models, while the data for Selpercatinib and Pralsetinib are from human clinical trials in patients with RET fusion-positive NSCLC. This distinction is crucial for interpretation, as preclinical results are not always predictive of clinical outcomes.
Table 1: In Vivo Efficacy of Investigational Compound 9x (Preclinical Data)
| Compound | Model System | Key Findings |
| Compound 9x | KIF5B-RET wild-type Ba/F3 Xenograft | Dose-dependent tumor growth repression.[1] |
| KIF5B-RET V804M mutant Ba/F3 Xenograft | Dose-dependent tumor growth repression, indicating activity against gatekeeper mutations.[1] |
Specific quantitative data such as tumor growth inhibition (TGI) percentages were not detailed in the referenced publication.
Table 2: Clinical Efficacy of Standard-of-Care RET Inhibitors (Human Clinical Trial Data for RET Fusion-Positive NSCLC)
| Drug | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Selpercatinib | LIBRETTO-001 | Previously Treated | 64% | 16.5 months |
| LIBRETTO-431 | Treatment-Naïve | 85% | 24.8 months | |
| Pralsetinib | ARROW | Previously Treated | 59% | 16.5 months |
| ARROW | Treatment-Naïve | 72% | 13.0 months |
Signaling Pathway and Mechanism of Action
RET is a receptor tyrosine kinase that, upon fusion with a partner gene, becomes constitutively active, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT cascades. These pathways are central to cell proliferation and survival. Selective RET inhibitors, including Compound 9x, Selpercatinib, and Pralsetinib, function by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its autophosphorylation and preventing the activation of these downstream oncogenic signals.
Experimental Protocols
The in vivo efficacy of novel anti-cancer compounds is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines a standard procedure for evaluating the efficacy of a test compound, such as Compound 9x, against a standard-of-care drug in a CDX model.
-
Cell Culture and Preparation:
-
Human cancer cell lines harboring a known RET fusion (e.g., KIF5B-RET or CCDC6-RET) are cultured under standard sterile conditions.
-
Cells are harvested during their logarithmic growth phase. Viability is assessed using a trypan blue exclusion assay, with >90% viability required for implantation.
-
Cells are resuspended in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel® to a final concentration suitable for injection (e.g., 5-10 x 10⁶ cells per 100 µL).
-
-
Animal Husbandry and Tumor Implantation:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-scid), aged 6-8 weeks, are used.
-
The prepared cell suspension (e.g., 100 µL) is injected subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Study Initiation:
-
Mice are monitored daily for health, and body weight is recorded twice weekly.
-
Tumor dimensions (length and width) are measured with digital calipers 2-3 times per week once tumors become palpable.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Test Compound (e.g., Compound 9x): Formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water) for oral gavage (p.o.) or in a saline/DMSO solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Standard-of-Care (e.g., Selpercatinib): Formulated as per established protocols for the selected route of administration.
-
Vehicle Control: The formulation vehicle without the active compound is administered to the control group.
-
Dosing is performed according to a predetermined schedule (e.g., once daily) for a specified duration (e.g., 21-28 days).
-
-
Efficacy Evaluation and Endpoint:
-
Tumor volume and body weight continue to be monitored throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study is terminated when tumors in the control group reach a specified maximum volume (e.g., 1500-2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
At the endpoint, tumors may be excised for weighing and further pharmacodynamic or histological analysis.
-
Conclusion
The investigational compound, which features a this compound core, demonstrates promising dose-dependent tumor repression in preclinical xenograft models of RET fusion-positive cancer, including a model with a known resistance mutation.[1] This early-stage data provides a strong rationale for its further development. However, a direct comparison with the standard-of-care drugs, Selpercatinib and Pralsetinib, highlights the significant efficacy benchmarks that new agents must meet or exceed. Both Selpercatinib and Pralsetinib have shown robust and durable responses in human clinical trials, establishing them as the preferred treatment options for patients with RET fusion-positive NSCLC. Future preclinical studies on novel pyrimidine derivatives should aim to generate quantitative tumor growth inhibition data against these standards of care to better ascertain their potential clinical utility.
References
Validating the Binding Mode of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine through Co-crystallization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the binding mode of a kinase inhibitor candidate, 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, through co-crystallization and X-ray crystallography. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and presents a comparative framework for evaluating its binding characteristics against alternative compounds.
Comparison of Binding Affinities
A critical step in drug discovery is to quantify the binding affinity of a lead compound and compare it to other potential candidates. This is typically achieved through various biophysical and biochemical assays. The data below is presented as a hypothetical comparison to illustrate how such data would be structured.
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | Target X | [Data] | [Data] | [e.g., TR-FRET] |
| Alternative Inhibitor A | Target X | [Data] | [Data] | [e.g., TR-FRET] |
| Alternative Inhibitor B | Target X | [Data] | [Data] | [e.g., ITC] |
| Staurosporine (Control) | Target X | [Data] | [Data] | [e.g., Kinase Glo] |
IC50: The half maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological function. Kd: The dissociation constant, representing the equilibrium between the ligand-protein complex and the individual components, indicative of binding affinity.
Experimental Protocols
The definitive validation of a compound's binding mode is achieved through the determination of its co-crystal structure with the target protein. This provides atomic-level detail of the interactions.
Co-crystallization Protocol
Co-crystallization is a common method for obtaining protein-ligand complex crystals.[1] This involves mixing the purified target protein with the ligand before setting up crystallization trials.
-
Protein Expression and Purification: The target kinase is expressed (e.g., in E. coli or insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.[2]
-
Complex Formation: The purified protein is incubated with a 5- to 10-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1-2 hours) on ice to facilitate complex formation.[3]
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens that sample a wide range of precipitants, buffers, and salts. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and ligand to obtain diffraction-quality crystals.
X-ray Diffraction and Structure Determination
-
Crystal Harvesting and Cryo-protection: Single crystals are harvested from the crystallization drops and briefly soaked in a cryo-protectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The diffraction data is processed to determine the crystal symmetry and unit cell dimensions. The structure is then solved using molecular replacement, using a previously determined structure of the target protein as a search model.
-
Model Building and Refinement: The electron density map is used to build a model of the protein-ligand complex. The ligand, this compound, is fitted into the corresponding electron density. The entire structure is then refined to improve the fit to the experimental data.
Visualizing the Workflow and Binding Mode
The following diagrams illustrate the general workflow for co-crystallization and a hypothetical binding mode of the compound.
Caption: Experimental workflow for co-crystallization and structure determination.
Caption: Hypothetical binding mode of the compound in a kinase active site.
Conclusion
The co-crystallization of this compound with its target kinase and subsequent structure determination by X-ray crystallography are indispensable for validating its binding mode. This process provides crucial insights into the specific molecular interactions that drive its inhibitory activity. The detailed structural information is invaluable for guiding further lead optimization efforts in structure-based drug design, ultimately aiming to improve potency, selectivity, and pharmacokinetic properties. While specific data for this compound is not available in the public domain, the methodologies described here represent the gold standard for such validation studies.
References
- 1. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
A Researcher's Guide to Assessing the Kinase Selectivity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine for FGFR4
For researchers, scientists, and drug development professionals, this guide outlines a comprehensive approach to evaluating the selectivity of the novel compound 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine for Fibroblast Growth Factor Receptor 4 (FGFR4) over other members of the FGFR family (FGFR1, FGFR2, and FGFR3).
The development of selective kinase inhibitors is a pivotal aspect of targeted cancer therapy. Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in a variety of solid tumors. Given the high degree of homology within the ATP-binding sites of FGFR family members, demonstrating selectivity is a critical step in preclinical development to minimize off-target effects and potential toxicities. This guide provides the necessary experimental framework and data presentation formats to rigorously assess the selectivity profile of a candidate inhibitor.
Data Presentation: Comparative Inhibitory Activity
A crucial step in assessing selectivity is to determine the half-maximal inhibitory concentration (IC50) of the compound against each member of the FGFR family. The results should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 FGFRx / IC50 FGFR4) |
| FGFR1 | [Insert experimental value] | [Calculate value] |
| FGFR2 | [Insert experimental value] | [Calculate value] |
| FGFR3 | [Insert experimental value] | [Calculate value] |
| FGFR4 | [Insert experimental value] | 1 |
Note: The data in this table is hypothetical and serves as a template for presenting experimental findings. A higher selectivity ratio indicates greater selectivity for FGFR4 over the other FGFR isoforms.
Experimental Protocols
To obtain the quantitative data for the table above, a robust in vitro kinase assay is required. Several commercial kits and established protocols can be adapted for this purpose. Below are detailed methodologies for commonly used kinase assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Adenosine triphosphate (ATP).
-
This compound (test compound) serially diluted in DMSO.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT).[1]
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Dispense 1 µl of the serially diluted test compound or DMSO (as a control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µl of the respective FGFR kinase diluted in Kinase Buffer to each well.
-
Reaction Initiation: Add 2 µl of a mixture of the substrate and ATP in Kinase Buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[1][2]
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][2]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
Materials:
-
GST-tagged recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Europium-labeled anti-GST antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
This compound (test compound) serially diluted in DMSO.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]
-
384-well plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Plating: Add 5 µL of the serially diluted test compound to the assay wells.
-
Kinase/Antibody Addition: Add 5 µL of a mixture containing the respective FGFR kinase and the europium-labeled anti-GST antibody.
-
Tracer Addition: Add 5 µL of the kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[3]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Visualizing Experimental Workflow and Biological Context
To better understand the experimental process and the biological pathway being targeted, the following diagrams are provided.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Simplified FGFR signaling pathway overview.
Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades.[4] These include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are initiated through the phosphorylation of docking proteins like FRS2α.[5][6] These pathways ultimately regulate crucial cellular processes such as proliferation, differentiation, and survival.[4] The STAT pathway can also be directly activated by FGFRs.[5] Understanding this pathway is essential for contextualizing the mechanism of action of FGFR inhibitors.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Comparative study of the pharmacokinetic properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine derivatives
A deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of several key 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine derivatives and their analogs reveals critical insights for researchers and drug development professionals. This guide provides a comparative summary of their pharmacokinetic (PK) data, detailed experimental methodologies, and a look into the relevant signaling pathways, offering a valuable resource for the development of next-generation kinase inhibitors.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful tyrosine kinase inhibitors (TKIs). Understanding the subtle differences in the pharmacokinetic behavior of derivatives based on this scaffold is paramount for optimizing drug efficacy and safety. This guide synthesizes available data for prominent TKIs that, while not all strictly this compound derivatives, share key structural similarities and modes of action, making them relevant for comparative analysis. The compounds reviewed include imatinib, nilotinib, dasatinib, and ponatinib, all of which are used in the treatment of various cancers, particularly chronic myeloid leukemia (CML).
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for selected tyrosine kinase inhibitors in both human and preclinical species (rat). These parameters provide a quantitative comparison of how these drugs are processed by the body.
Table 1: Human Pharmacokinetic Parameters of Selected Tyrosine Kinase Inhibitors
| Parameter | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| Time to Peak (Tmax) (hours) | 2 - 4[1][2] | ~3[3] | 0.25 - 1.5[4] | 2 - 4 (not explicitly stated, but implied by rapid absorption) |
| Peak Plasma Concentration (Cmax) (ng/mL) | 72 (25 mg) - 3016 (750 mg)[1] | Dose-proportional from 50-400 mg[3] | Varies with dose[4] | 54.7 (45 mg once daily)[5] |
| Area Under the Curve (AUC) (ng·h/mL) | Dose-proportional[1] | Dose-proportional from 50-400 mg[3] | Dose-proportional[6] | 1310 (45 mg once daily)[5] |
| Elimination Half-life (t1/2) (hours) | ~15 - 18[1][2] | ~17[7][8] | 3 - 4[4] | Not explicitly stated |
| Oral Bioavailability (%) | ~98%[2][9] | Increased with high-fat meal[7][10] | Unknown in humans[4] | Not explicitly stated |
| Protein Binding (%) | ~95%[2] | >90%[8] | 96%[6] | Not explicitly stated |
Table 2: Rat Pharmacokinetic Parameters of a Representative Pyrimidine Derivative
While direct comparative data for a series of this compound derivatives in rats is limited in the public domain, the following table presents data for a potent and selective NHE-1 inhibitor, compound 9t, which features a pyrimidine core. This serves as a relevant example for preclinical pharmacokinetic assessment.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | t1/2 (h) |
| Compound 9t | - | Oral | - | - | - | 52% | 1.5 |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key in vivo and in vitro ADME assays.
In Vivo Pharmacokinetic Studies in Rats
A typical experimental design to determine the oral bioavailability and other pharmacokinetic parameters in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[11] Animals are often cannulated in the jugular vein to facilitate serial blood sampling.[11]
-
Dosing: Test compounds are administered orally (e.g., via gavage) at a specific dose.[11] For bioavailability studies, an intravenous dose is also administered to a separate group of animals.[11]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[12]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life using non-compartmental analysis.[13]
In Vitro Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins is a critical determinant of its free concentration and, consequently, its pharmacological activity. The rapid equilibrium dialysis (RED) method is a common and reliable technique.[14]
-
Preparation: A stock solution of the test compound is prepared and spiked into plasma (e.g., human, rat).[15]
-
Dialysis: The plasma containing the test compound is added to one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.[14][15]
-
Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.[16]
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.[15] The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation: The percentage of unbound and bound drug is then calculated.[15]
In Vitro Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These are often conducted using liver microsomes or hepatocytes.[17][18]
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[17][19]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[20]
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).[17]
-
Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[20]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by many pyrimidine-based TKIs and a typical workflow for an in vivo pharmacokinetic study.
Caption: Simplified BCR-ABL signaling pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. bdj.co.jp [bdj.co.jp]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Safe Disposal of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a heterocyclic amine, emphasizing operational and safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, this substance should be treated as a potential skin and eye irritant.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols. In case of accidental contact, rinse the affected area with plenty of water.[1][2]
Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: Treat this compound as hazardous chemical waste. Due to its chemical structure (a piperazine derivative and a heterocyclic amine), it may be classified as a toxic and environmentally hazardous substance.[3]
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label should include the chemical name: "this compound," the CAS number (if available), and appropriate hazard symbols.
-
-
Storage:
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The preferred method of disposal for such organic compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
-
Quantitative Data Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | May be harmful if swallowed.[1] | Avoid ingestion and wear appropriate PPE. |
| Skin Irritation | May cause skin irritation upon contact.[2] | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation.[2] | Wear safety goggles or a face shield. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, a chemical compound utilized in laboratory research. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper environmental stewardship. The following procedures are based on established safety protocols for similar pyrimidine and piperazine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] | To protect against potential splashes and airborne particles causing eye irritation.[2][4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant or impervious lab coat.[2] | To prevent skin contact which may cause irritation.[2][3][4][5] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood).[2][3][7] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3] |
| General Lab Attire | Long pants and closed-toe shoes.[1] | Standard laboratory practice to protect against accidental spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Compound Handling :
-
Post-Handling :
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5][6]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][5][8]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][7]
In Case of a Spill:
-
Absorb the spilled material with an inert absorbent (e.g., sand, silica gel) and collect it into a suitable, sealed container for disposal.[1][7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal : Dispose of the chemical waste at an approved waste disposal plant.[1][4][5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal : Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[1]
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
